Ikk-IN-1
Description
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-4-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c26-18-2-1-3-19(28-11-13-4-5-13)20(18)17-10-15(14-6-8-23-9-7-14)16-12-29-22(27)25-21(16)24-17;/h1-3,10,13-14,23,26H,4-9,11-12H2,(H,24,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAQIZOLUOIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ikk-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide
Version: 1.0
Abstract
The IκB kinase (IKK) complex is a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This dysregulation promotes tumor cell survival, proliferation, metastasis, and angiogenesis, making the IKK complex an attractive target for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the target validation process for a representative IKK inhibitor, Ikk-IN-1, in cancer cells. It outlines the core biochemical and cellular assays, presents detailed experimental protocols, and summarizes key quantitative data to guide researchers and drug development professionals in this field.
Introduction: The IKK/NF-κB Pathway in Cancer
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation.[3] In most resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1, the IKK complex is activated.[5][6] The IKK complex, consisting of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (NEMO/IKKγ), phosphorylates IκB proteins.[3][7] This phosphorylation event marks IκBs for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of numerous target genes.[5]
Aberrant, constitutive activation of the IKK/NF-κB pathway is a hallmark of many cancers, contributing to resistance to apoptosis, sustained proliferation, and metastasis.[6][8] Therefore, molecularly targeted inhibition of the IKK complex, particularly the IKKβ subunit which is central to the canonical NF-κB pathway, has emerged as a promising strategy for cancer therapy.[2][8] This document details the necessary steps to validate the targeting of the IKK complex by a specific inhibitor, exemplified by this compound.
Target Validation Workflow
Validating a new therapeutic target is a critical process in drug discovery.[9][10] The primary goal is to establish a clear link between the molecular target's modulation by the inhibitor and the desired therapeutic effect on the cancer cell. A robust validation package for an IKK inhibitor like this compound involves a multi-faceted approach encompassing biochemical confirmation, cellular target engagement, and phenotypic outcomes.
Figure 1: A generalized workflow for IKK inhibitor target validation.
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of well-characterized IKK inhibitors, which serve as a benchmark for evaluating new compounds like this compound.
Table 1: Biochemical Potency of Selected IKK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| IKK-16 | IKK-2 | 40 | Cell-free | [11] |
| IKK complex | 70 | Cell-free | [11] | |
| IKK-1 | 200 | Cell-free | [11] | |
| TPCA-1 | IKK-2 | 17.9 | Cell-free | [11] |
| BMS-345541 | IKKβ | 300 | Allosteric | [12] |
| | IKKα | 4000 | Allosteric |[12] |
Table 2: Anti-proliferative Activity of Selected IKK Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| BAY-985 | SK-MEL-2 | Melanoma | 900 | [11] |
| IKK-16 | MDA-MB-231 | Triple-Negative Breast Cancer | ~5000 (in combination) | [7] |
| BMS-345541 | Glioma Cells | Glioblastoma | Not specified |[12] |
Core Experimental Protocols
Detailed methodologies are crucial for reproducible target validation. The following protocols describe key experiments.
Protocol 1: In Vitro IKKβ Kinase Assay
This assay quantifies the direct inhibition of IKKβ kinase activity by this compound.
-
Objective: To determine the IC50 value of this compound against purified IKKβ.
-
Principle: The assay measures the phosphorylation of a substrate (e.g., a peptide derived from IκBα) by recombinant IKKβ in the presence of ATP. The amount of product formed (ADP or phosphorylated substrate) is quantified.[13][14]
-
Materials:
-
Recombinant human IKKβ enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
GST-IκBα (1-54) substrate.[13]
-
ATP.
-
This compound (serial dilutions).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the IKKβ enzyme and the GST-IκBα substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This cellular assay confirms that this compound engages its target in cells and inhibits the downstream signaling cascade.
-
Objective: To assess the effect of this compound on TNFα-induced phosphorylation and degradation of IκBα.
-
Principle: Activated IKK phosphorylates IκBα at serines 32 and 36, leading to its degradation. An effective IKK inhibitor will block this process.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa).
-
Cell culture medium, FBS, penicillin/streptomycin.
-
This compound.
-
TNFα (recombinant human).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system. Quantify band intensities relative to the loading control.
-
Protocol 3: Cell Viability Assay
This phenotypic assay determines the functional consequence of IKK inhibition on cancer cell proliferation and survival.
-
Objective: To measure the effect of this compound on the viability of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines.
-
96-well clear-bottom plates.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound in triplicate. Include a DMSO-only control.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway and Logic Diagrams
Visualizing the underlying biology and experimental logic is key to understanding target validation.
Figure 2: The canonical NF-κB pathway and the inhibitory action of this compound.
Figure 3: Logic diagram for confirming on-target activity using genetic knockout.
Off-Target Considerations and Conclusion
A critical aspect of target validation is assessing inhibitor selectivity.[12] While this compound may show high potency for IKKβ, its activity against other kinases (off-target effects) must be profiled.[12][15] This is typically done through large-scale kinase panel screening. Unwanted off-target activities can lead to cellular effects that are not due to IKK inhibition, confounding data interpretation and potentially causing toxicity.[10] The experimental logic shown in Figure 3, comparing the inhibitor's effect in wild-type versus target-knockout cells, is a powerful method to confirm that the observed phenotype is indeed a result of on-target activity.[9]
References
- 1. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
IKK-IN-1: A Technical Guide to its Role in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inhibitor of kappa B kinase (IKK) complex is a critical node in the inflammatory signaling cascade, primarily through its regulation of the nuclear factor kappa B (NF-κB) pathway. Dysregulation of IKK activity is implicated in a multitude of inflammatory diseases, making it a key target for therapeutic intervention. IKK-IN-1, a compound identified from patent WO2002024679A1, has emerged as a specific inhibitor of the IKK complex. This technical guide provides an in-depth overview of the role of this compound in modulating the inflammatory response, including its mechanism of action, relevant experimental protocols for its characterization, and a summary of its potential therapeutic implications. While specific quantitative data for this compound is not publicly available, this guide leverages data from other well-characterized IKK inhibitors to provide a comprehensive and comparative context for researchers.
Introduction: The IKK/NF-κB Signaling Axis in Inflammation
The NF-κB family of transcription factors are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of kappa B (IκBs).
The canonical NF-κB pathway is activated by a wide range of stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). These stimuli trigger a signaling cascade that converges on the IKK complex. The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO or IKKγ).[1][2] Upon activation, the IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two specific serine residues.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.
Given its central role, the IKK complex represents a key therapeutic target for a wide range of inflammatory and autoimmune diseases.[4] Small molecule inhibitors targeting the catalytic activity of IKK, such as this compound, offer a promising strategy to attenuate the inflammatory response.
This compound: A Profile
This compound is identified as compound example 18-13 in patent WO2002024679A1.[5][6] While specific biochemical and cellular activity data for this compound are not publicly available, its classification as an IKK inhibitor suggests that it functions by blocking the catalytic activity of the IKK complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₂H₂₆ClN₃O₄ |
| Molecular Weight | 431.91 g/mol |
| CAS Number | 406211-06-1 |
Source:[5]
Quantitative Data: A Comparative Analysis of IKK Inhibitors
While specific IC₅₀ values for this compound are not available in the public domain, the following table summarizes the inhibitory activity of other well-characterized IKK inhibitors. This data provides a valuable benchmark for researchers working with novel IKK inhibitors like this compound.
| Inhibitor | IKKα IC₅₀ (nM) | IKKβ IC₅₀ (nM) | IKK Complex IC₅₀ (nM) | Selectivity (IKKα/IKKβ) | Reference |
| BMS-345541 | 4000 | 300 | - | 13.3 | [1] |
| IKK-16 | 200 | 40 | 70 | 5 | [6] |
| TPCA-1 | ~400 | 17.9 | - | ~22 | MCE Bioactive Compound Library |
| ACHP | - | 8.5 | - | - | [1] |
| IMD-0354 | - | 250 (cellular) | - | - | [1] |
| INH14 | 8975 | 3598 | - | 2.5 | [6] |
Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Canonical NF-κB Signaling Pathway
The following diagram illustrates the central role of the IKK complex in the canonical NF-κB signaling pathway and the proposed site of action for this compound.
Experimental Workflow: In Vitro IKK Kinase Assay
This workflow outlines a typical biochemical assay to determine the inhibitory activity of this compound on the IKK complex.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of a selective IκB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
An In-depth Technical Guide to the Effect of IKK Inhibition on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide details the impact of IκB kinase (IKK) inhibition on cytokine production. While specific data for a compound designated "IKK-IN-1" is not publicly available, this document synthesizes information from various known IKK inhibitors to provide a comprehensive overview of the mechanism, effects, and experimental methodologies relevant to targeting this critical inflammatory pathway.
The IKK/NF-κB Signaling Pathway: A Central Regulator of Cytokine Gene Transcription
The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, orchestrating the expression of a vast array of genes involved in inflammation, including numerous cytokines and chemokines.[1] In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins.[1][2] The activation of this pathway by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) converges on a multi-protein complex known as the IκB kinase (IKK) signalsome.[3][4]
The canonical IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB Essential Modulator (NEMO or IKKγ).[2][5] Upon pathway activation, upstream kinases like TAK1 phosphorylate the IKK subunits, primarily IKKβ.[2][6] This activation leads to the phosphorylation of IκBα at specific serine residues (S32 and S36).[7] Phosphorylated IκBα is then targeted for K48-linked ubiquitination and subsequent degradation by the 26S proteasome.[4][7] The destruction of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of target genes, including those for IL-6, TNF-α, and other inflammatory mediators.[1][8]
IKK inhibitors act by blocking the catalytic activity of the IKK complex, preventing IκBα phosphorylation and degradation.[9] This action maintains NF-κB in its inactive, cytoplasmically sequestered state, thereby inhibiting the downstream transcription of inflammatory cytokine genes.
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKK promotes cytokine-induced and cancer-associated AMPK activity and attenuates phenformin-induced cell death in LKB1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Biology Strategy Reveals Pathway-Selective Inhibitor of NF-κB Activation Induced by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
The Enigmatic Profile of IKK-IN-1: A Technical Guide to Its Anticipated Downstream Signaling Effects
Disclaimer: While IKK-IN-1 is commercially available as a research chemical and is described as an inhibitor of IκB kinase (IKK) derived from patent WO2002024679A1 (compound example 18-13), a thorough review of publicly available scientific literature reveals a significant lack of specific data on its biological activity.[1][2][3][4][5] There is no published quantitative data, such as IC50 values, kinase selectivity profiles, or detailed studies on its specific downstream signaling effects.
Therefore, this technical guide will proceed by presenting the well-established downstream signaling effects of potent and selective IKKβ inhibitors. The information provided is based on data from surrogate compounds that are extensively characterized in the literature. This approach allows us to project the likely biological consequences of IKK inhibition, which would be the intended application of this compound in a research setting.
Core Concept: Inhibition of the Canonical NF-κB Pathway
The primary target of many IKK inhibitors is IKKβ (also known as IKK2), a critical kinase in the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[6][7][8] This pathway is a cornerstone of the cellular response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).[7][9]
Under basal conditions, the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation, the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[10] Activated IKKβ then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and anti-apoptotic genes.[9][12]
An IKKβ inhibitor, and therefore putatively this compound, would intervene by blocking the kinase activity of IKKβ. This prevents the phosphorylation of IκBα, which in turn blocks its degradation and keeps the NF-κB complex sequestered and inactive in the cytoplasm.
Signaling Pathway Diagram
Caption: Canonical NF-κB pathway and the inhibitory action of this compound.
Quantitative Data on Surrogate IKK Inhibitors
To provide a quantitative context for the expected potency and selectivity of an IKK inhibitor, the following table summarizes IC50 data for several well-studied compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates higher potency. Selectivity is often assessed by comparing the IC50 for the target kinase (IKKβ) to that of other related kinases (like IKKα) and a broader panel of kinases.
| Inhibitor | Target | IC50 (nM) | Comments |
| IKK-16 | IKKβ (IKK2) | 40 | Highly selective. Also inhibits the IKK complex (70 nM) and IKKα (200 nM).[13][14][15][16] |
| BMS-345541 | IKKβ (IKK2) | 300 | Allosteric inhibitor with >10-fold selectivity over IKKα (4000 nM).[13][14][17] |
| TPCA-1 | IKKβ (IKK2) | 17.9 | Potent and selective, with >22-fold selectivity over IKKα.[14] |
| SC-514 | IKKβ (IKK2) | 3000-12000 | An ATP-competitive inhibitor used in numerous studies to probe NF-κB signaling.[12][18] |
| MLN120B | IKKβ (IKK2) | 60 | ATP-competitive inhibitor.[17] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[19]
Downstream Signaling Effects
Based on studies with the surrogate inhibitors listed above, the downstream effects of effective IKKβ inhibition by a compound like this compound would include:
-
Reduced IκBα Phosphorylation and Degradation: The most immediate downstream effect is the prevention of stimulus-induced phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex.[8]
-
Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, the NF-κB complex remains in the cytoplasm and cannot move to the nucleus to act as a transcription factor.[6][12]
-
Decreased Pro-inflammatory Gene Expression: The ultimate functional consequence is the reduced transcription of NF-κB target genes. This leads to a decrease in the production and release of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6, IL-8) and chemokines.[20][21]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of IKKβ inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of IKKβ.
-
Objective: To determine the IC50 value of the inhibitor against purified IKKβ.
-
Principle: A recombinant IKKβ enzyme is incubated with a specific substrate (e.g., a peptide or protein containing the IκBα phosphorylation sites) and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
-
Methodology:
-
Reagents: Recombinant human IKKβ, GST-IκBα (1-54) substrate, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), [γ-32P]ATP, and the test inhibitor (e.g., this compound) at various concentrations.
-
Procedure: a. Add kinase assay buffer, the test inhibitor (dissolved in DMSO), and recombinant IKKβ to a microplate well. b. Initiate the reaction by adding a mixture of the GST-IκBα substrate and [γ-32P]ATP. c. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). d. Terminate the reaction by adding phosphoric acid. e. Transfer the reaction mixture to a P81 phosphocellulose filter plate, wash to remove unincorporated [γ-32P]ATP. f. Measure the amount of incorporated 32P using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: A typical workflow for an in vitro kinase assay to determine IC50.
Western Blot for IκBα Phosphorylation and Degradation
This cellular assay assesses the inhibitor's effect on the direct downstream target of IKKβ within a cell.
-
Objective: To determine if the inhibitor blocks stimulus-induced phosphorylation and degradation of IκBα in cells.
-
Principle: Cells are pre-treated with the inhibitor and then stimulated with an NF-κB activator like TNFα. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or THP-1) and grow to 80-90% confluency.
-
Treatment: a. Pre-incubate the cells with various concentrations of the IKK inhibitor or vehicle (DMSO) for 1-2 hours. b. Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody against p-IκBα (Ser32). c. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Expected Outcome: In TNFα-stimulated cells, a strong p-IκBα band and a weak total IκBα band will be observed. Pre-treatment with an effective IKKβ inhibitor will prevent the appearance of the p-IκBα band and preserve the total IκBα band.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of the entire pathway.
-
Objective: To quantify the inhibitory effect on NF-κB-dependent gene transcription.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of the reporter gene, which can be easily measured.
-
Methodology:
-
Cell Transfection: Stably or transiently transfect cells (e.g., HEK293) with an NF-κB reporter plasmid.
-
Treatment: Plate the transfected cells and allow them to adhere. Pre-treat with the IKK inhibitor or vehicle, followed by stimulation with TNFα or IL-1β.
-
Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Measurement: Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysate and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Caption: A generalized workflow for an NF-κB reporter gene assay.
Conclusion
While specific data for this compound is currently absent from the scientific literature, its classification as an IKK inhibitor allows for a robust, data-driven inference of its downstream signaling effects. Based on the extensive research conducted on other selective IKKβ inhibitors, it is anticipated that this compound will function as an inhibitor of the canonical NF-κB pathway. The expected molecular consequences would be the blockade of IκBα phosphorylation and degradation, leading to the cytoplasmic retention of NF-κB and a subsequent reduction in the transcription of inflammatory genes. The experimental protocols detailed herein provide a clear framework for the future characterization of this compound and other novel IKK inhibitors, which remain valuable tools for researchers in inflammation, immunology, and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound | IKK 抑制剂 | this compound供应商 AdooQ® [adooq.cn]
- 6. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKK is a therapeutic target in KRAS-Induced lung cancer with disrupted p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Investigating the Cellular Targets of IKK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the identification and characterization of the cellular targets of Ikk-IN-1, a novel inhibitor of the IκB kinase (IKK) complex. The methodologies outlined herein are designed to provide a thorough understanding of the inhibitor's potency, selectivity, and mechanism of action within the cellular context. This document details the experimental protocols for target engagement, identification of on- and off-target interactions, and the functional validation of these interactions.
Quantitative Analysis of this compound Activity
A critical initial step in the characterization of any novel inhibitor is the quantitative assessment of its inhibitory activity against its intended targets and a broad panel of other kinases to determine its selectivity. While specific data for this compound is not publicly available, this section provides a template for presenting such data, using representative values from known IKK inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of a Representative IKK Inhibitor
This table summarizes the inhibitory activity against IKK family members. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) |
| IKKα (IKK1) | 200 |
| IKKβ (IKK2) | 40 |
| IKK complex | 70 |
Data presented are representative values for a selective IKK inhibitor (e.g., IKK-16) and are for illustrative purposes.[1][2][3][4]
Table 2: KINOMEscan Selectivity Profile
A KINOMEscan assay is a competition binding assay used to quantitatively measure the interactions of a small molecule with a large panel of kinases. The results are often reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Lower percentages indicate stronger binding of the compound to the kinase. This table presents a hypothetical, abbreviated KINOMEscan result for a selective IKK inhibitor.
| Kinase Target | Percent of Control (%) @ 1 µM |
| IKKβ | 5 |
| IKKα | 25 |
| MAP4K2 | 85 |
| AAK1 | 92 |
| ZAK (MAP3K20) | 95 |
This is a representative dataset to illustrate the high selectivity of a hypothetical IKK inhibitor. A full KINOMEscan would typically include over 400 kinases.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for key experiments in the investigation of this compound's cellular targets.
KINOMEscan Profiling
This protocol provides a general overview of how a KINOMEscan assay is performed to determine the kinase selectivity of an inhibitor.
Principle: The KINOMEscan technology is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[6][7][8]
Protocol:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the this compound stock solution.
-
Binding Assay:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The kinases are incubated with the diluted this compound and an immobilized ligand in a multi-well plate.
-
The binding reactions are allowed to reach equilibrium.
-
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.
-
Data Analysis: The results are expressed as a percentage of the DMSO control (percent of control, POC). A lower POC value indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[6][7][8]
Affinity Purification Coupled with Mass Spectrometry (AP-MS) for Target Identification
This method is designed to identify the direct and indirect binding partners of this compound within the native cellular proteome.
Principle: An immobilized version of this compound is used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[9][10][11]
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).
-
Couple the derivatized this compound to the activated beads according to the manufacturer's protocol.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a human cancer cell line with known IKK pathway activation) to a high density.
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled beads to allow for the binding of target proteins.
-
As a negative control, incubate a parallel lysate with beads that have been coupled with a non-functional analog or just the linker.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by a variety of methods, including competition with a high concentration of free this compound, changing the pH, or using a denaturing elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are subjected to in-solution tryptic digestion to generate peptides.
-
In-Solution Tryptic Digestion
This protocol details the steps for digesting the protein sample obtained from the affinity purification for subsequent mass spectrometry analysis.
Protocol:
-
Reduction and Alkylation:
-
Resuspend the eluted protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[12][13][14]
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[12][13][14]
-
-
Digestion:
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction column.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) and a human protein database.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to functionally validate the inhibitory effect of this compound on the NF-κB signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By examining the phosphorylation status and total protein levels of key components of the NF-κB pathway, the effect of this compound can be assessed.[15][16][17]
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α or IL-1β) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20).
-
Incubate the membrane with primary antibodies specific for phosphorylated and total IκBα, phosphorylated and total p65 (RelA), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
Visualizations of Signaling Pathways and Experimental Workflows
Diagrams are provided to visually represent the key signaling pathways and experimental workflows described in this guide.
Figure 1: The Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Figure 3: Experimental workflow for Western Blot analysis of NF-κB pathway activation.
References
- 1. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4.6. KINOMEscan [bio-protocol.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative chemical proteomics r ... | Article | H1 Connect [archive.connect.h1.co]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. mdpi.com [mdpi.com]
Understanding the Selectivity Profile of Ikk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikk-IN-1 is an inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, inhibitors of the IKK complex are of significant interest for therapeutic development. This compound is specifically identified as compound example 18-13 in patent WO2002024679A1. This guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of IKK inhibitors like this compound, acknowledging the current limitations in publicly available data for this specific compound.
Data Presentation: Kinase Selectivity Profile of this compound
A comprehensive, publicly available kinase selectivity panel for this compound with detailed IC50 or Ki values against a broad range of kinases is not currently available in the scientific literature or public databases. This detailed quantitative data is likely contained within the originating patent documentation (WO2002024679A1), which is not fully accessible through public search interfaces.
To illustrate how such data is typically presented, the following table provides a template that would be populated with experimental values for this compound.
| Kinase Target | IC50 (nM) or Ki (nM) | Assay Type | ATP Concentration (µM) | Reference |
| IKKα | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |
| IKKβ | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |
| IKKε | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |
| TBK1 | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |
| Off-Target Kinase 1 | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |
| Off-Target Kinase 2 | Data not available | e.g., Biochemical | e.g., 10 | [cite: source] |
| ... | ... | ... | ... | ... |
Note: The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities or therapeutic outcomes.[1][2] A comprehensive selectivity profile is essential for the preclinical development of any kinase inhibitor.
Experimental Protocols
Detailed, step-by-step experimental protocols specifically used for the characterization of this compound are not publicly available. However, this section outlines standardized and widely accepted methodologies for determining the biochemical potency and cellular activity of IKK inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IKK isoforms and a panel of other kinases.
Materials:
-
Purified recombinant human IKKα, IKKβ, and other kinases of interest.
-
Kinase-specific substrate (e.g., a peptide or protein containing the phosphorylation motif for the kinase).
-
Adenosine triphosphate (ATP), typically at a concentration close to the Km for each specific kinase.
-
This compound (or other test compound) at various concentrations.
-
Assay buffer (containing appropriate salts, pH buffering agents, and cofactors like MgCl2).
-
Detection reagents (e.g., radiolabeled ATP (γ-³²P or γ-³³P), phosphospecific antibodies, or ADP-Glo™ Kinase Assay system).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader or scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a solution containing EDTA to chelate Mg²⁺.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. The method of detection will vary:
-
Radiometric Assay: If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Antibody-Based Assay (e.g., ELISA, HTRF): A phosphospecific antibody that recognizes the phosphorylated substrate is used. The signal from a labeled secondary antibody or a FRET-based system is measured.
-
Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured, which is directly proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular NF-κB Pathway Inhibition Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.
Objective: To determine the functional potency of this compound in inhibiting stimulus-induced NF-κB activation in cells.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa, or a relevant immune cell line) that expresses the components of the NF-κB pathway.
-
Cell culture medium and supplements.
-
A stimulating agent to activate the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)).[3][4]
-
This compound at various concentrations.
-
Method for quantifying NF-κB activation (e.g., reporter gene assay, Western blot for IκBα degradation or p65 phosphorylation, or immunofluorescence for p65 nuclear translocation).
Methodology (using a Luciferase Reporter Assay as an example):
-
Cell Transfection: Transfect the chosen cell line with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Plating: Seed the transfected cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB-inducing stimulus (e.g., TNF-α) to the wells and incubate for a further period (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ikk-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikk-IN-1 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] The NF-κB pathway is a cornerstone of the cellular inflammatory response and also plays significant roles in cell proliferation, survival, and immunity.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[5][8] this compound exerts its effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the NF-κB signaling pathway.
Product Information
| Property | Value |
| Chemical Name | 2H-Pyrido[2,3-d][2][9]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(4-piperidinyl)-, hydrochloride (1:1)[10] |
| Molecular Formula | C22H26ClN3O4[9][10] |
| Molecular Weight | 431.91 g/mol [9][10] |
| CAS Number | 406211-06-1[9][10] |
| Appearance | Light yellow to yellow solid[4][10] |
| Solubility | Soluble in DMSO (e.g., 33.33 mg/mL)[4][11] |
Mechanism of Action
The canonical NF-κB signaling pathway is activated by various stimuli, such as the pro-inflammatory cytokines TNFα and IL-1.[6][12] This activation leads to the recruitment and activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory protein IκBα at two specific serine residues.[6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (typically the p50-p65 heterodimer), allowing it to translocate into the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[5][6][7] this compound, as an inhibitor of IKK, blocks this cascade at the level of IκBα phosphorylation, thereby preventing NF-κB activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound 406211-06-1 | MCE [medchemexpress.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. CAS RN 406211-06-1 | Fisher Scientific [fishersci.co.uk]
- 12. portlandpress.com [portlandpress.com]
Determining the Optimal In Vitro Concentration of IKK Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IκB kinase (IKK) complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making the IKK complex an attractive target for therapeutic intervention.[4][5]
This document provides a comprehensive guide for determining the optimal in vitro concentration of IKK inhibitors. While specific information regarding "IKK-IN-1," a compound mentioned in patent WO2002024679A1, is not extensively available in peer-reviewed literature, the principles and protocols outlined here are broadly applicable to the characterization of any IKK inhibitor.[6] We will provide an overview of the IKK signaling pathway, reference data for well-characterized IKK inhibitors, and detailed protocols for in vitro kinase and cell-based assays.
The IKK Signaling Pathway: A Brief Overview
The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO).[1] This complex acts as a central node in two major NF-κB signaling pathways:
-
The Canonical Pathway: Typically activated by pro-inflammatory stimuli such as TNFα or IL-1, this pathway relies on the activation of IKKβ.[4][7] IKKβ then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[2]
-
The Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on IKKα.[8] It involves the phosphorylation and processing of the p100 NF-κB subunit to p52, which then dimerizes with RelB and translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation.[8]
Due to the distinct and sometimes overlapping roles of the IKK subunits, understanding the selectivity of an inhibitor for IKKα versus IKKβ is crucial for interpreting its biological effects.
Quantitative Data for Characterized IKK Inhibitors
To establish a starting point for determining the effective concentration of a novel IKK inhibitor, it is useful to review the potencies of well-characterized compounds. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. The table below summarizes the IC50 values for several known IKK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| IKK-16 | IKK-2, IKK complex, IKK-1 | 40, 70, 200 | [9][10][11][12] |
| BMS-345541 | IKK-2, IKK-1 | 300, 4000 | [9][10][13] |
| TPCA-1 | IKK-2 | 17.9 | [10][13] |
| LY2409881 | IKK-2 | 30 | [11][13] |
| MLN120B | IKKβ | 60 | [10][13] |
| PS-1145 | IKK | 88 | [12] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration in kinase assays).
Experimental Protocols
The following protocols provide a framework for determining the optimal in vitro concentration of an IKK inhibitor. It is recommended to start with a broad range of concentrations (e.g., from 1 nM to 100 µM) and then narrow down to a more defined range based on the initial results.
Protocol 1: In Vitro IKK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK.
Objective: To determine the IC50 value of an IKK inhibitor against a specific IKK isoform.
Materials:
-
Recombinant human IKKα or IKKβ enzyme
-
GST-IκBα substrate
-
IKK inhibitor of interest
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the IKK inhibitor in DMSO and then further dilute in kinase assay buffer to the desired final concentrations.
-
Prepare enzyme and substrate: Dilute the recombinant IKK enzyme and GST-IκBα substrate in kinase assay buffer to the desired concentrations.
-
Set up the reaction: To each well of a 96-well plate, add the IKK inhibitor, the IKK enzyme, and the GST-IκBα substrate. Include wells with DMSO as a vehicle control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific IKK isoform, if known.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction and detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based NF-κB Reporter Assay
This assay measures the effect of an IKK inhibitor on NF-κB activation in a cellular context.
Objective: To determine the effective concentration of an IKK inhibitor for blocking NF-κB signaling in cells.
Materials:
-
A human cell line stably expressing an NF-κB-driven reporter gene (e.g., HEK293/NF-κB-luc).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
IKK inhibitor of interest.
-
Stimulating agent (e.g., human TNFα).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell seeding: Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Inhibitor treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the IKK inhibitor or DMSO as a vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulation: Add TNFα to the wells to a final concentration of 10-20 ng/mL to stimulate NF-κB activation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Measure luciferase activity: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay on a parallel plate) to account for any cytotoxic effects of the inhibitor.
-
Calculate the fold induction of NF-κB activity by dividing the signal from stimulated cells by the signal from unstimulated cells.
-
Plot the fold induction versus the inhibitor concentration to determine the effective concentration range.
-
Visualizations
IKK/NF-κB Signaling Pathway
Caption: The canonical and non-canonical NF-κB signaling pathways.
Experimental Workflow for IKK Inhibitor Characterization
Caption: Workflow for determining the optimal in vitro concentration of an IKK inhibitor.
References
- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase - Wikipedia [en.wikipedia.org]
- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for the Activation of IKK1/α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for IKK-IN-1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IKK-IN-1, a potent inhibitor of the IκB kinase (IKK) complex, in Western blot experiments to study the NF-κB signaling pathway.
Introduction
This compound is a valuable research tool for investigating the intricate roles of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in various biological processes, including inflammation, immunity, cell proliferation, and apoptosis. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a central regulator of the canonical NF-κB pathway.[1] Activation of the IKK complex, typically triggered by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), leads to the phosphorylation of the inhibitory protein IκBα.[1][2] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. This compound allows for the targeted inhibition of this critical step, enabling researchers to probe the downstream consequences of IKK activity.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the IKK complex. By binding to the kinase domain of IKK subunits, it prevents the phosphorylation of IκBα. This blockade of IκBα phosphorylation stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing NF-κB nuclear translocation and the subsequent activation of NF-κB target genes. The effects of this compound can be readily assessed by Western blot analysis by monitoring the phosphorylation status of IKK substrates, such as IκBα, and the total protein levels of IκBα. A successful inhibition will result in a decrease in phosphorylated IκBα and a stabilization of total IκBα levels. Additionally, the phosphorylation of the p65 subunit of NF-κB at serine 536, which is also mediated by IKK, can be examined as another indicator of IKK inhibition.
Data Presentation
The following tables summarize the key quantitative parameters for a successful Western blot experiment using this compound.
Table 1: this compound Stock Solution and Working Concentrations
| Parameter | Value | Notes |
| Molecular Weight | 431.91 g/mol | |
| Solubility | Soluble to 50 mM in DMSO | Prepare a concentrated stock solution in high-quality, anhydrous DMSO. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3] | |
| Suggested Working Concentration Range | 1 - 20 µM | The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response experiment. |
| Suggested Pre-incubation Time | 1 - 4 hours | The ideal pre-incubation time with this compound prior to stimulation should be optimized for your specific experimental setup. |
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Host Species/Type | Supplier & Cat. No. | Recommended Dilution |
| Phospho-IκBα (Ser32) | Rabbit mAb | Cell Signaling Technology, #2859 | 1:1000 |
| Total IκBα | Rabbit mAb | Cell Signaling Technology, #4812 | 1:1000 |
| Phospho-NF-κB p65 (Ser536) | Rabbit mAb | Thermo Fisher Scientific, MA5-15160 | 1:1000[4] |
| Total NF-κB p65 | Rabbit mAb | Novus Biologicals, NBP1-96139 | Varies, follow datasheet |
| β-Actin or GAPDH | Mouse mAb | Various | 1:5000 - 1:10000 |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the inhibitory effect of this compound on the NF-κB pathway.
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Seeding: Plate cells at an appropriate density in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Pre-treatment: Prepare a working solution of this compound in cell culture media from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity. Pre-treat the cells with the desired concentration of this compound for 1-4 hours. Include a vehicle control (DMSO only) group.
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control group.
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer at the recommended concentrations (see Table 2). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the signal using a chemiluminescence imaging system or X-ray film.
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
References
Ikk-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ikk-IN-1, a potent inhibitor of the IκB kinase (IKK) complex, in cell-based and biochemical assays.
Physicochemical and Solubility Data
This compound is a small molecule inhibitor targeting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2] Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 431.91 g/mol | [1][3] |
| Formula | C₂₂H₂₆ClN₃O₄ | [1][3] |
| Appearance | Light yellow to yellow solid | [1][3] |
| CAS Number | 406211-06-1 | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Comments | Reference |
| DMSO | 33.33 mg/mL (77.17 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | A common formulation for in vivo studies. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.79 mM) | An alternative formulation for in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | Suitable for in vivo administration. | [1] |
Storage and Handling:
-
Solid: Store at 4°C, sealed and protected from moisture.[1][3]
-
In Solvent: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1][3] Aliquot to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the IκB kinase (IKK) complex. This complex is a central component of the canonical NF-κB signaling pathway. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB). This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB transcription factor (a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, cell survival, and proliferation. This compound, by inhibiting IKK, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and downstream signaling.
Experimental Workflow
A typical workflow for characterizing the effects of this compound in a cell-based experimental setting is outlined below. This workflow allows for the systematic evaluation of the inhibitor's impact on cell viability, target engagement, and downstream signaling.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is to assess the effect of this compound on the phosphorylation of IκBα and the total protein levels of key pathway components.
Materials:
-
Cells treated with this compound and/or a stimulator (e.g., TNFα)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total IκBα and a loading control like β-actin.
-
Immunoprecipitation (IP) and In Vitro Kinase Assay
This protocol is to directly measure the inhibitory effect of this compound on the kinase activity of the IKK complex.
Materials:
-
Cell lysates
-
Anti-IKKβ antibody (or another IKK complex subunit antibody)
-
Protein A/G agarose beads
-
IP lysis buffer
-
Wash buffer
-
Kinase reaction buffer
-
Recombinant IκBα protein (as substrate)
-
ATP
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-IκBα antibody
Protocol:
-
Immunoprecipitation of IKK Complex:
-
Incubate cell lysates (containing 500-1000 µg of protein) with an anti-IKKβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Collect the beads by centrifugation and wash them three times with IP lysis buffer and then twice with kinase reaction buffer.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in kinase reaction buffer.
-
Add the recombinant IκBα substrate and this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis of Substrate Phosphorylation:
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant by SDS-PAGE and Western blot using an anti-phospho-IκBα antibody to detect the level of substrate phosphorylation.
-
A decrease in the phospho-IκBα signal in the presence of this compound indicates inhibition of IKK activity.
-
References
Application Notes and Protocols for IKK Inhibitors in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The IκB kinase (IKK) complex plays a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of inflammatory responses. Consequently, inhibition of IKK presents a promising therapeutic strategy for RA. This document provides a detailed overview of the application of IKK inhibitors in mouse models of arthritis, with a focus on experimental protocols and data presentation.
While specific preclinical data for the compound IKK-IN-1 (a patented IKK inhibitor) in mouse models of arthritis are not extensively available in the public domain, this document outlines a generalized approach based on studies with other potent IKK inhibitors. The provided protocols and data serve as a representative guide for researchers investigating novel IKK inhibitors.
Mechanism of Action: IKK/NF-κB Signaling in Arthritis
The IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a key regulator of the canonical NF-κB pathway. In the context of arthritis, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which collectively contribute to the inflammation and joint destruction seen in arthritis. IKK inhibitors block the phosphorylation of IκBα, thereby preventing NF-κB activation and downstream inflammatory processes.
Application Notes and Protocols: Western Blot for p-IκBα after IKK-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex, primarily the IKKβ subunit.[2][3] This phosphorylation event, occurring at serines 32 and 36, targets IκBα for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus to activate the transcription of target genes.
Ikk-IN-1 is a potent and selective inhibitor of the IKK complex, making it a valuable tool for studying the NF-κB signaling pathway and for potential therapeutic development. By inhibiting IKK, this compound prevents the phosphorylation of IκBα, thereby blocking the downstream activation of NF-κB. This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of IκBα (p-IκBα) in cells treated with this compound.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα). This leads to the activation of the IKK complex, which then phosphorylates IκBα. This compound acts by directly inhibiting the kinase activity of the IKK complex.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot to analyze p-IκBα levels after this compound treatment.
Caption: Experimental workflow for Western blot analysis of p-IκBα.
Data Presentation
Table 1: Dose-Response of a Representative IKKβ Inhibitor on TNFα-induced IκBα Phosphorylation
| Treatment | Inhibitor Conc. (µM) | p-IκBα (Normalized Intensity) | Total IκBα (Normalized Intensity) |
| Untreated Control | 0 | 0.10 ± 0.02 | 1.00 ± 0.05 |
| TNFα (10 ng/mL) | 0 | 1.00 ± 0.08 | 0.45 ± 0.04 |
| TNFα + Inhibitor | 0.1 | 0.75 ± 0.06 | 0.60 ± 0.05 |
| TNFα + Inhibitor | 0.5 | 0.40 ± 0.03 | 0.85 ± 0.07 |
| TNFα + Inhibitor | 1.0 | 0.15 ± 0.02 | 0.95 ± 0.08 |
| TNFα + Inhibitor | 5.0 | 0.05 ± 0.01 | 0.98 ± 0.06 |
Table 2: Time-Course of a Representative IKKβ Inhibitor (1 µM) on TNFα-induced IκBα Phosphorylation
| Treatment Time with TNFα (minutes) | p-IκBα (Normalized Intensity) | Total IκBα (Normalized Intensity) |
| 0 | 0.08 ± 0.01 | 1.00 ± 0.04 |
| 5 | 0.12 ± 0.02 | 0.95 ± 0.05 |
| 15 | 0.10 ± 0.01 | 0.98 ± 0.06 |
| 30 | 0.09 ± 0.01 | 1.02 ± 0.05 |
| 60 | 0.07 ± 0.01 | 1.01 ± 0.04 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound (or other IKK inhibitor)
-
TNFα or other NF-κB inducing agent
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane (0.45 µm)
-
Methanol
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies:
-
Rabbit anti-phospho-IκBα (Ser32/36)
-
Mouse anti-IκBα
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Buffer Recipes
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
For a dose-response experiment, pre-treat cells with varying concentrations of this compound for 1 hour.
-
For a time-course experiment, pre-treat cells with a fixed concentration of this compound for 1 hour.
-
Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNFα) for a specified time (e.g., 15 minutes for dose-response, or various time points for time-course). Include appropriate vehicle controls.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended starting dilution for anti-p-IκBα (Ser32/36): 1:1000
-
Recommended starting dilution for anti-IκBα: 1:1000
-
Recommended starting dilution for anti-β-Actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Recommended starting dilution for secondary antibodies: 1:2000 - 1:10000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the p-IκBα and total IκBα signals to the loading control (e.g., β-Actin).
-
Troubleshooting
-
No or weak signal for p-IκBα:
-
Ensure that the NF-κB pathway was adequately stimulated.
-
Confirm the activity of the inducing agent.
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept cold.[5]
-
-
High background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (time and BSA concentration).
-
Decrease the primary and/or secondary antibody concentrations.
-
Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[5]
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations.
-
Ensure complete protein transfer and uniform blocking.
-
By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on IκBα phosphorylation and gain valuable insights into the modulation of the NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase (IKK) | DC Chemicals [dcchemicals.com]
Application Notes and Protocols for In Vivo Administration of IKK Inhibitors
Introduction to IKK as a Therapeutic Target
The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of inflammatory and immune responses.[1][2][3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs.[1] Upon stimulation by pro-inflammatory signals, the IKK complex is activated and phosphorylates IκB proteins.[1][2] This phosphorylation targets IκBs for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell proliferation, and apoptosis.[1][4]
The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[1][2] While both catalytic subunits are structurally similar, IKKβ is considered the primary driver of the canonical NF-κB pathway in response to inflammatory stimuli.[1] IKKα also plays a role in an alternative, non-canonical NF-κB pathway and has functions independent of NF-κB.[5][6] Given its crucial role in pathological inflammation and cancer, the IKK complex, particularly IKKβ, is an attractive target for therapeutic intervention with small molecule inhibitors.[7]
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1), which lead to the activation of the IKK complex. Activated IKK then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p50/p65 NF-κB dimer to activate gene transcription.
References
- 1. The I kappa B kinase (IKK) and NF-kappa B: key elements of proinflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory kappa B Kinases as targets for pharmacological regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-κB Luciferase Reporter Assay with IKK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a luciferase reporter assay for the quantitative analysis of Nuclear Factor-kappa B (NF-κB) signaling pathway activity, with a specific focus on the inhibitory effects of IκB kinase (IKK) inhibitors. The protocols and data presented herein are intended to assist researchers in the discovery and characterization of novel modulators of the NF-κB pathway.
Introduction
The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. Consequently, the development of specific inhibitors targeting key kinases in this pathway, such as IKK, is of significant therapeutic interest. The NF-κB luciferase reporter assay is a robust and sensitive method for screening and characterizing such inhibitors. This assay relies on a reporter construct where the luciferase gene is under the transcriptional control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin. The intensity of the light signal is directly proportional to the level of NF-κB activation.
Principle of the Assay
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the IKK complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to NF-κB response elements in the promoter region of target genes, including the luciferase reporter gene in this assay system, thereby initiating transcription. An IKK inhibitor, such as Ikk-IN-1, will block the phosphorylation of IκB, preventing NF-κB translocation and subsequent luciferase expression.
Data Presentation
Table 1: Dose-Dependent Inhibition of TNF-α-induced NF-κB Activity by IKK-16 dihydrochloride in Jurkat Reporter Cells
| IKK-16 Concentration (µM) | Mean Relative Luciferase Units (RLU) | % Inhibition |
| 0 (TNF-α only) | 125,000 | 0% |
| 0.01 | 105,000 | 16% |
| 0.1 | 75,000 | 40% |
| 1 | 30,000 | 76% |
| 10 | 5,000 | 96% |
| IC50 | - | ~0.2 µM |
Data is representative and adapted from publicly available information for the NF-κB Luciferase Reporter Jurkat Cell Line. Actual results may vary.
Table 2: Inhibitory Effect of a Novel IKK-β Inhibitor (Compound 8) on TNF-α-induced NF-κB Luciferase Activity in HEK293 Cells
| Compound 8 Concentration (µM) | Mean Luciferase Activity (% of Control) | Standard Deviation |
| 0 (TNF-α only) | 100% | ± 5.0% |
| 1 | 85% | ± 4.2% |
| 5 | 52% | ± 3.5% |
| 10 | 25% | ± 2.1% |
| 25 | 10% | ± 1.5% |
| IC50 | - | 5.85 ± 0.97 µM [1] |
This data demonstrates the inhibitory potency of a specific IKK-β inhibitor in a cell-based assay.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the NF-κB luciferase reporter assay with an IKK inhibitor.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or Jurkat cells stably transfected with an NF-κB luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418).
-
Reagents:
-
This compound (or other IKK inhibitor)
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
Luciferase Assay System (e.g., Promega's Luciferase Assay System or similar)
-
96-well white, clear-bottom cell culture plates
-
-
Equipment:
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Centrifuge
-
Cell Seeding and Culture
-
Culture the NF-κB reporter cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight in a CO2 incubator.
Inhibitor Treatment and NF-κB Activation
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For the control wells (no inhibitor), add 50 µL of culture medium with the same concentration of DMSO as the inhibitor-treated wells.
-
Incubate the plate for 1 hour in the CO2 incubator.
-
Prepare a working solution of TNF-α in culture medium. A final concentration of 10-20 ng/mL is typically effective for inducing NF-κB activation.
-
Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of culture medium.
-
Incubate the plate for 6-8 hours in the CO2 incubator.
Luciferase Assay
-
Allow the 96-well plate and the luciferase assay reagents to equilibrate to room temperature.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Lyse the cells by adding 20-50 µL of 1X cell lysis buffer (provided with the luciferase assay kit) to each well.
-
Place the plate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add 100 µL of the prepared luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer. The integration time should be set to 1-10 seconds per well.
Data Analysis
-
Subtract the average luminescence signal from the unstimulated control wells from all other readings to correct for background.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the TNF-α stimulated control (no inhibitor).
-
Plot the percentage of NF-κB activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value of the inhibitor by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
High background luminescence: This may be due to high cell density or prolonged incubation times. Optimize cell seeding density and incubation time.
-
Low signal-to-noise ratio: Ensure that the cells are healthy and responsive to TNF-α stimulation. Check the activity of the luciferase assay reagents.
-
High well-to-well variability: Ensure accurate and consistent pipetting, especially during cell seeding and reagent addition. Mix reagents thoroughly before use.
-
Inhibitor precipitation: Ensure that the final DMSO concentration is low and that the inhibitor is fully dissolved in the culture medium.
Conclusion
The NF-κB luciferase reporter assay is a powerful tool for the quantitative assessment of NF-κB signaling and the characterization of IKK inhibitors. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers in the field of inflammation and drug discovery. By following these guidelines, researchers can obtain reliable and reproducible data to advance their understanding of NF-κB signaling and identify novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: IKK Inhibitor Experiments
This guide addresses potential reasons for the failure of an IKK inhibitor, referred to here as Ikk-IN-1, to block NF-κB activation. We provide troubleshooting steps, experimental protocols, and background information to help researchers identify and resolve common issues encountered in the lab.
Disclaimer: The designation "this compound" does not correspond to a widely characterized inhibitor in publicly available literature. The information provided is based on the known mechanisms of well-documented IKK inhibitors and general principles of NF-κB signaling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IKK inhibitor (this compound) is not preventing NF-κB activation. What are the most likely reasons?
Failure to observe inhibition of NF-κB activation can stem from four primary areas: (1) the specific NF-κB activation pathway being studied, (2) the integrity and handling of the inhibitor, (3) the experimental setup and cell-specific factors, or (4) the assay used to measure NF-κB activation.
A logical troubleshooting workflow can help isolate the issue. Start by confirming the inhibitor's activity and your experimental parameters before investigating more complex biological causes like alternative signaling pathways.
Caption: A general workflow for troubleshooting failed NF-κB inhibition experiments.
Q2: Could my stimulus be activating NF-κB through a pathway that my inhibitor doesn't target?
Yes, this is a primary reason for seeing continued NF-κB activity. NF-κB can be activated through several distinct pathways, not all of which are dependent on the canonical IKK complex (IKKα/IKKβ/NEMO).
-
Canonical Pathway: Most inflammatory stimuli (like TNFα and IL-1β) activate the canonical pathway, which requires the IKK complex, particularly the IKKβ subunit.[1] This leads to the phosphorylation and degradation of IκBα, releasing the p50/p65 NF-κB dimer to translocate to the nucleus.[2][3] Most IKK inhibitors are designed to target IKKβ and block this pathway.
-
Non-Canonical (Alternative) Pathway: This pathway is activated by specific ligands such as BAFF and some CD40 ligands.[4] It is dependent on NF-κB-inducing kinase (NIK) and IKKα homodimers, but it does not require IKKβ or NEMO.[5] This pathway results in the processing of p100 to p52, leading to the nuclear translocation of p52/RelB dimers.[6] An inhibitor highly selective for IKKβ will not block the non-canonical pathway.[4][7]
-
IKK-Independent Pathways: Some stimuli can activate NF-κB without involving the IKK complex at all. For example, NF-κB activation by certain genotoxic agents (like UV-C radiation) or oxidative stress (H₂O₂) can occur through different mechanisms, such as casein kinase 2 (CKII) or tyrosine kinase-mediated phosphorylation of IκBα.[2]
Caption: Canonical vs. Non-Canonical NF-κB pathways showing IKKβ inhibitor target.
Q3: How can I be sure my IKK inhibitor is potent and used correctly?
The efficacy of any small molecule inhibitor depends on its intrinsic potency, stability, and appropriate use in your experimental system.
-
Check the IC₅₀: Ensure you are using the inhibitor at a concentration well above its published 50% inhibitory concentration (IC₅₀) for the target kinase. Potency can vary significantly between inhibitors.
-
Solubility and Stability: Confirm that the inhibitor is fully dissolved in the vehicle solvent and that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Small molecules can degrade with improper storage or freeze-thaw cycles.
-
Dosing Time: The inhibitor must be added long enough before stimulation to allow for cell penetration and binding to its target. A pre-incubation time of 30 minutes to 2 hours is common, but this may need optimization.
-
Cellular Permeability: Not all compounds readily cross the cell membrane. If you suspect permeability issues, a first step is to test the inhibitor in an in vitro kinase assay with purified IKK protein to confirm direct enzymatic inhibition.
Table 1: Potency of Common IKK Inhibitors
| Inhibitor | Target(s) | IC₅₀ (IKKβ/IKK2) | IC₅₀ (IKKα/IKK1) | Reference(s) |
| IKK-16 | IKK Complex | 40 nM | 200 nM | [8] |
| BMS-345541 | IKKβ | 300 nM | 4000 nM | [9] |
| SC-514 | IKKβ | Varies by cell/stimulus | - | [1] |
| TPCA-1 | IKKβ | 17.9 nM | >1000 nM | [10] |
| BAY 11-7082 | See Note | See Note | See Note | [9] |
| Note: BAY 11-7082 is widely cited as an IKK inhibitor but has been shown to inhibit NF-κB through off-target covalent modification of ubiquitin-conjugating enzymes, not by direct IKK inhibition.[9] |
Q4: My assay shows NF-κB is active, but how do I confirm the canonical pathway is (or isn't) being blocked at the molecular level?
A functional readout like a reporter gene assay can sometimes be misleading. It's crucial to perform biochemical assays that directly measure key steps in the canonical pathway.
-
Western Blot for Phospho-IκBα (p-IκBα): The hallmark of canonical pathway activation is the rapid phosphorylation of IκBα at Ser32 and Ser36, which targets it for degradation.[3] Treatment with an effective IKKβ inhibitor should prevent the appearance of p-IκBα and the subsequent loss of total IκBα following stimulation.
-
Western Blot for Nuclear p65: A downstream confirmation is to measure the amount of the p65 (RelA) subunit in the nucleus.[11] Prepare nuclear and cytoplasmic fractions from your cell lysates. Successful inhibition should prevent the accumulation of p65 in the nuclear fraction after stimulation.
Caption: Logic tree for interpreting Western blot results in troubleshooting studies.
Key Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
This protocol assesses the direct upstream effect of IKKβ inhibition.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and grow to 80-90% confluency.
-
Pre-incubate cells with the IKK inhibitor (e.g., IKK-16 at 100-500 nM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., TNFα at 10 ng/mL) for a time course (0, 5, 15, 30, 60 minutes). The peak for IκBα phosphorylation is typically 5-15 minutes.
-
-
Lysate Preparation:
-
Immediately after stimulation, wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with 1X RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-IκBα (Ser32/36)
-
Total IκBα
-
β-Actin or GAPDH (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Expected Outcome: In successfully inhibited samples, the TNFα-induced band for p-IκBα will be absent or significantly reduced, and the degradation of total IκBα will be prevented compared to the vehicle-treated control.
Protocol 2: NF-κB p65 Nuclear Translocation Assay
This protocol measures the downstream consequence of IκBα degradation.
-
Cell Culture and Treatment:
-
Follow the same treatment procedure as in Protocol 1, but use a single, later time point for stimulation (e.g., 30 or 60 minutes) where nuclear translocation is maximal.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This is critical for clean separation.
-
Alternatively, use a hypotonic buffer lysis method to first release cytoplasmic contents, followed by a high-salt nuclear extraction buffer to lyse the nuclei.
-
-
Western Blot Analysis:
-
Quantify protein concentration for both cytoplasmic and nuclear fractions separately.
-
Perform SDS-PAGE and Western blotting as described above.
-
Load equal amounts of protein for each fraction.
-
Probe membranes with antibodies against:
-
p65 (RelA)
-
A cytoplasmic marker (e.g., GAPDH or α-Tubulin)
-
A nuclear marker (e.g., Lamin B1 or Histone H3)
-
-
-
Expected Outcome: In vehicle-treated stimulated cells, the p65 signal will increase in the nuclear fraction and decrease in the cytoplasmic fraction. In inhibitor-treated cells, p65 should be retained in the cytoplasm, and the nuclear signal should remain at baseline levels. The purity of the fractions must be confirmed by the cytoplasmic and nuclear markers.
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative nuclear functions for NF-κB family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Ikk-IN-1 off-target effects in cell lines
Disclaimer: Information for a specific inhibitor designated "IKK-IN-1" is not publicly available. The following troubleshooting guides and FAQs have been generated using data from well-characterized, exemplary IKK inhibitors with known off-target profiles. This information serves as a general guide for researchers using IKK inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of IKK inhibitors?
IKK inhibitors primarily target the IκB kinase (IKK) complex, which is a central regulator of the NF-κB signaling pathway.[1][2][3] The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO).[4] Most IKK inhibitors are designed to be ATP-competitive and target the kinase activity of IKKβ, which is the key mediator of the canonical NF-κB pathway.[5][6]
Q2: What are "off-target" effects of kinase inhibitors?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[7][8] This is a common phenomenon with ATP-competitive inhibitors due to the structural similarity of the ATP-binding site across the human kinome.[5] These unintended interactions can lead to unexpected cellular phenotypes, confounding data interpretation.[7][9]
Q3: Are there known off-target effects for IKK inhibitors?
Yes, several widely used IKK inhibitors have documented off-target effects. The extent of these effects varies depending on the specific inhibitor and the concentration used. For example, some IKK inhibitors have been shown to interact with other kinases or cellular proteins, leading to the modulation of signaling pathways other than NF-κB.[5]
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity at High Inhibitor Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a dose-response curve: Determine the IC50 for both on-target (NF-κB inhibition) and off-target (cell viability) effects. A narrow window between these values may suggest off-target toxicity. 2. Consult kinome profiling data: If available for your specific inhibitor, review the kinase selectivity profile to identify potential off-target kinases that could mediate cytotoxic effects. 3. Use a structurally distinct IKK inhibitor: Compare the effects of your primary inhibitor with another IKK inhibitor that has a different off-target profile. Similar on-target effects with divergent toxicity profiles would point to off-target liability. 4. Rescue experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| NF-κB-independent functions of IKK | 1. Assess non-canonical IKK substrates: IKKs can phosphorylate substrates other than IκBα, such as FOXO3a and TSC1, which are involved in cell survival and proliferation.[5][10] Use western blotting to check the phosphorylation status of these alternative substrates. |
Issue 2: Incomplete Inhibition of NF-κB Pathway Activation
| Possible Cause | Troubleshooting Steps |
| Insufficient inhibitor concentration or incubation time | 1. Optimize dose and time: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting IκBα phosphorylation and degradation. 2. Confirm cellular uptake: Use techniques like LC-MS/MS to measure the intracellular concentration of the inhibitor. |
| Alternative NF-κB activation pathways | 1. Consider the stimulus: Some stimuli can activate NF-κB through non-canonical pathways that are less dependent on IKKβ.[1] For example, the non-canonical pathway involves IKKα homodimers and NIK.[11] 2. Use specific pathway inhibitors: Combine your IKK inhibitor with inhibitors of other upstream kinases (e.g., TAK1, NIK) to dissect the signaling pathway. |
Issue 3: Unexpected Changes in Other Signaling Pathways
| Possible Cause | Troubleshooting Steps |
| Direct off-target kinase inhibition | 1. Western blot analysis of key signaling nodes: Profile the phosphorylation status of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JNK) in the presence of your IKK inhibitor. 2. Refer to selectivity data: Cross-reference any observed pathway modulation with the known off-target profile of the inhibitor. |
| Pathway crosstalk | 1. Inhibit the downstream pathway: Use a specific inhibitor for the unexpectedly activated pathway to see if it reverses the phenotype observed with the IKK inhibitor. This can help to understand the functional consequences of the off-target effect. |
Quantitative Data on Off-Target Effects of Representative IKK Inhibitors
The following table summarizes publicly available data for well-characterized IKK inhibitors that may serve as a reference.
| Inhibitor | Primary Target(s) (IC50) | Known Off-Target(s) (IC50) | Cell Lines Tested | Reference |
| IKK-16 | IKKβ (40 nM), IKK complex (70 nM), IKKα (200 nM) | LRRK2 (50 nM) | Not specified in abstract | [12] |
| BMS-345541 | IKKβ (300 nM), IKKα (4 µM) | >300-fold selectivity over a small panel of tyr/ser-thr kinases | Not specified in abstract | [5] |
| TPCA-1 | IKKβ (17.9 nM) | IKKα (>22-fold selectivity), JAK1 (43.78 nM) | Triple-Negative Breast Cancer cell lines | [4] |
| BI605906 | IKKβ (380 nM) | Insulin-like growth factor 1 (IGF1) receptor (7.6 µM) | Not specified in abstract | [12] |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) at a density of 1-2 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. The next day, treat the cells with your IKK inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO). For NF-κB activation, stimulate cells with an appropriate agonist (e.g., TNFα at 10 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-target: phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536)
-
Off-target examples: phospho-ERK1/2, phospho-Akt, phospho-JNK
-
Loading control: β-actin, GAPDH
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
Protocol 2: In Vitro IKK Kinase Assay
This protocol is adapted from methods described for assessing IKK activity.[13][14]
-
Immunoprecipitation of IKK complex:
-
Lyse treated or untreated cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-IKKγ (NEMO) antibody to pull down the entire IKK complex.
-
Capture the immune complexes with protein A/G agarose beads.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing ATP and a recombinant substrate (e.g., GST-IκBα).
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (if using [γ-32P]ATP) or by western blot using a phospho-specific antibody against the substrate.
-
Visualizations
Caption: A general workflow for investigating the off-target effects of an IKK inhibitor in cell lines.
Caption: Canonical NF-κB signaling and potential off-target effects of IKK inhibitors.
References
- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase - Wikipedia [en.wikipedia.org]
- 4. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing IKK-IN-1 Dosage for Animal Studies
For researchers, scientists, and drug development professionals utilizing the IκB kinase (IKK) inhibitor, IKK-IN-1, in preclinical animal studies, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to facilitate the optimization of this compound dosage and administration to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the IκB kinase (IKK) complex.[1] The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is a central regulator of the NF-κB signaling pathway.[2][3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4][5]
Q2: What are the recommended starting doses for this compound in animal studies?
A2: Currently, specific in vivo dosage information for this compound is limited in publicly available literature. However, based on studies with structurally related IKK inhibitors, a pilot dose-finding study is strongly recommended. A suggested starting point for a mouse model of sepsis-associated multiple organ dysfunction is 1 mg/kg body weight, administered after the septic insult.[6] For cancer xenograft models, a different IKK inhibitor, referred to as IKI-1 (potentially the same as this compound), has been used in combination with TNFα, although the specific dosage was not detailed in the abstract.
Q3: How should this compound be formulated for in vivo administration?
A3: The solubility of this compound is a critical factor for its in vivo efficacy. Several formulation protocols have been developed to enhance its solubility for administration. These formulations are suitable for intraperitoneal (i.p.) or oral (p.o.) administration. It is recommended to prepare the formulation fresh for each experiment. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Data Presentation: In Vivo Formulation Protocols for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (Clear Solution)[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (Clear Solution)[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (Clear Solution)[1] |
Note: The saturation of this compound in these formulations is unknown.[1]
Troubleshooting Guide
Problem 1: Poor in vivo efficacy despite using a published dosage.
-
Possible Cause 1: Suboptimal Formulation.
-
Solution: Ensure the formulation is prepared correctly and results in a clear solution. Visually inspect for any precipitation before administration. Consider trying an alternative formulation protocol from the table above. The choice of vehicle can significantly impact drug exposure.
-
-
Possible Cause 2: Inadequate Route of Administration.
-
Solution: For rapid systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is generally preferred over oral (PO) administration, which can be affected by first-pass metabolism.[7] However, the optimal route depends on the experimental goals and the pharmacokinetic properties of the compound.
-
-
Possible Cause 3: Species-Specific Differences in Metabolism.
-
Solution: Pharmacokinetic parameters can vary significantly between species (e.g., mice vs. rats). If translating a dosage from one species to another, consider allometric scaling as a starting point, but always validate with a pilot study in the new species.
-
-
Possible Cause 4: Insufficient Dose.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease indication. Start with a broad range of doses and monitor both efficacy and any potential signs of toxicity.
-
Problem 2: Observed Toxicity or Adverse Effects in Animals.
-
Possible Cause 1: On-Target Toxicity.
-
Solution: The NF-κB pathway is involved in numerous physiological processes, and its inhibition can lead to on-target toxicities.[8] If toxicity is observed, consider reducing the dose or the frequency of administration. It is crucial to establish a therapeutic window through a dose-escalation study.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound is designed to be an IKK inhibitor, off-target activities against other kinases are possible. If unexpected phenotypes are observed, it may be necessary to perform in vitro kinase profiling to assess the selectivity of this compound.
-
-
Possible Cause 3: Formulation-Related Toxicity.
-
Solution: Some vehicle components, such as DMSO or Tween-80, can cause local irritation or systemic toxicity at high concentrations. Ensure that the vehicle composition is well-tolerated in your animal model by including a vehicle-only control group.
-
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Slowly inject the formulated this compound solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Ikk-IN-1 stability in cell culture media
Welcome to the technical support center for Ikk-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] We recommend preparing a high-concentration stock solution in anhydrous, cell-culture grade DMSO. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved, which may require brief vortexing or sonication.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] Keep the vials tightly sealed to prevent moisture absorption.[1][3]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule inhibitor in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. Therefore, we highly recommend determining the stability of this compound in your specific cell culture medium and experimental conditions. A detailed protocol for this is provided in the Troubleshooting Guide section.
Q4: I observed precipitation when diluting my this compound DMSO stock in cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the Media: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in pre-warmed media.
-
Vortexing During Dilution: Gently vortex or pipette mix the media while adding the DMSO stock to ensure rapid and uniform dispersion.
Troubleshooting Guides
Guide 1: Assessing the Stability of this compound in Your Cell Culture Media
Since the stability of this compound in cell culture media is not well-documented, it is crucial to determine its experimental half-life under your specific conditions. This guide provides a straightforward method to assess its stability.
Objective: To determine the concentration of active this compound in cell culture media over time.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
37°C incubator with 5% CO2
-
LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or a suitable bioassay to measure this compound activity.
Experimental Workflow:
Caption: Workflow for determining this compound stability in cell culture media.
Detailed Protocol:
-
Preparation of this compound solution: Prepare a working solution of this compound in your complete cell culture medium (both with and without serum, if applicable) at the final concentration you plan to use in your experiments (e.g., 10 µM).
-
Incubation: Place the prepared media containing this compound in a sterile, capped tube in a 37°C incubator with 5% CO2.
-
Time-course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the media. The "0 hour" time point should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each aliquot. LC-MS/MS is the most direct and accurate method. Alternatively, a functional bioassay that measures the inhibitory activity of this compound on its target can be used.
-
Data Interpretation: Plot the concentration of this compound (or its relative activity) against time. From this plot, you can calculate the half-life (t½) of the compound in your specific media.
Data Presentation:
| Time (hours) | This compound Concentration (µM) in Media without Serum | This compound Concentration (µM) in Media with 10% FBS |
| 0 | 10.0 | 10.0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Guide 2: IKK Signaling Pathway and the Action of this compound
Understanding the signaling pathway is crucial for interpreting experimental results. This compound is an inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.
Canonical NF-κB Signaling Pathway:
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Pathway Description: In the canonical NF-κB pathway, various stimuli, such as the pro-inflammatory cytokines TNF-α and IL-1, activate the IKK complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in inflammation, immunity, and cell survival. This compound exerts its effect by directly inhibiting the kinase activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα and blocking the downstream activation of NF-κB.
References
Troubleshooting Ikk-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IKK inhibitor, IKK-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 33.33 mg/mL (77.17 mM).[1] For optimal results, it is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] It is also recommended to use sonication to aid dissolution.[1]
Q2: How should I store this compound, both as a solid and in solution?
A2: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store the solid compound at 4°C, sealed from moisture.[1]
-
In Solvent: For stock solutions prepared in a solvent like DMSO, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the vials are sealed tightly to prevent moisture absorption.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are several steps you can take to troubleshoot this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize both insolubility and potential cytotoxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Increase the Volume of the Aqueous Medium: Diluting the DMSO stock into a larger volume of medium can help to prevent the local concentration of this compound from exceeding its solubility limit in the mixed solvent.
-
Gentle Mixing: When diluting, mix the solution gently. Vigorous vortexing can sometimes promote precipitation.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
A4: Direct dissolution of this compound in aqueous buffers like PBS or cell culture media is generally not recommended due to its poor aqueous solubility. It is best to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the desired aqueous medium.
Troubleshooting Guide for Insolubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound powder is not fully dissolving in DMSO.
If you are having trouble dissolving the solid this compound in DMSO, follow this workflow:
Caption: Workflow for dissolving this compound powder in DMSO.
Problem: My this compound precipitates out of solution during my in vitro experiment.
Precipitation in your experimental setup can lead to inaccurate and unreliable results. The following table summarizes potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | The final concentration of this compound in your aqueous medium may exceed its solubility limit. Try performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions. |
| High DMSO Concentration | A high percentage of DMSO in the final working solution can cause cellular stress and may not be representative of a true physiological environment. Aim for a final DMSO concentration of <0.5%. |
| Temperature Changes | A decrease in temperature can reduce the solubility of the compound. Ensure that all solutions are maintained at a consistent temperature throughout the experiment. |
| Interactions with Media Components | Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate. Consider reducing the serum concentration or using a serum-free medium if your experiment allows. |
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 33.33 mg/mL (77.17 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical.[1] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (5.79 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (5.79 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (5.79 mM) | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 431.91 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.32 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Dissolution:
-
Briefly vortex the solution.
-
Place the vial in a sonicator bath and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Signaling Pathway Diagram
This compound is an inhibitor of the IκB kinase (IKK) complex. This complex plays a crucial role in the canonical NF-κB signaling pathway.
Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: IKK-IN-1 In Vivo Efficacy
Welcome to the technical support center for IKK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the IκB kinase (IKK) enzyme complex.[1][2][3] The IKK complex is a central regulator of the NF-κB signaling pathway.[4][5][6] In response to stimuli like inflammatory cytokines (e.g., TNF-α, IL-1), the IKK complex phosphorylates the inhibitor of κB (IκBα).[4][7] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor dimer (typically p50-p65/RelA), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[7] this compound blocks the kinase activity of IKK, preventing IκBα phosphorylation and thereby keeping NF-κB inactive in the cytoplasm.
Diagram: Canonical NF-κB Signaling Pathway and this compound Inhibition
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase - Wikipedia [en.wikipedia.org]
Ikk-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Ikk-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid form and solutions are summarized below.
2. How should I dissolve this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo applications, specific formulations are required to ensure solubility and bioavailability. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2]
3. What is the shelf life of this compound?
The shelf life of this compound depends on the storage conditions. In its lyophilized (solid) form, it is stable for up to 36 months when stored at -20°C and kept desiccated.[3] Stock solutions have a shorter shelf life and are best used within one month when stored at -20°C or within six months at -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][2][3]
4. Is this compound sensitive to light?
5. What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure which includes amide, piperidine, and benzimidazole-like moieties, potential degradation mechanisms can be inferred:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The piperidine ring and other parts of the molecule could be prone to oxidation. Oxidizing agents or exposure to air over time can lead to the formation of various oxidation products.
-
Photodegradation: As mentioned, exposure to UV or even ambient light can potentially lead to the degradation of the compound.
Troubleshooting Guides
Problem: I am seeing inconsistent or lower-than-expected activity of this compound in my experiments.
This is a common issue that can often be traced back to the handling and storage of the inhibitor. Follow these troubleshooting steps to identify the potential cause.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low this compound activity.
Problem: My this compound solution appears cloudy or has precipitates.
Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution.
-
Cause: The concentration may be too high for the solvent, or the solution may have been stored at a temperature that is too low for its saturation point. The use of old or wet DMSO can also cause solubility issues.
-
Solution:
-
Gently warm the solution (e.g., in a 37°C water bath) and sonicate to try and redissolve the compound.
-
If precipitation persists, it may be necessary to prepare a fresh, more dilute stock solution.
-
Always use fresh, anhydrous DMSO for preparing solutions.
-
Data Summary Tables
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C | 36 months | Keep desiccated.[3] |
| 4°C | Shorter term | Sealed storage, away from moisture.[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months | Sealed storage, away from moisture.[1][2] |
| -20°C | 1 month | Sealed storage, away from moisture.[1][2][3] |
Table 2: this compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | 33.33 mg/mL (77.17 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | For in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.79 mM) | For in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | For in vivo use.[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (for in vitro use)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Visualizations
Signaling Pathway
Caption: Canonical NF-κB signaling pathway inhibited by this compound.
Experimental Workflow
References
Avoiding Ikk-IN-1 precipitation in aqueous solutions
Welcome to the technical support center for IKK-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the IκB kinase (IKK) complex.[1][2] The IKK complex is a central regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] By inhibiting IKK, this compound blocks the phosphorylation and subsequent degradation of IκB proteins. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and survival genes.[5][6]
Q2: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What causes this?
A2: This is a common issue. This compound has low solubility in purely aqueous solutions. The precipitation you are observing is likely due to the compound crashing out of solution when the concentration of the organic solvent (DMSO) is significantly lowered by the addition of the aqueous buffer. This process is known as antisolvent precipitation.[7]
Q3: How should I store this compound to maintain its stability and prevent degradation?
A3: Proper storage is critical for the shelf-life of this compound.
-
Solid Form: Store at 4°C, sealed and protected from moisture.[1]
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot these solutions into single-use vials to avoid repeated freeze-thaw cycles.[2][8] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Troubleshooting Guide: Preventing Precipitation
Problem: My this compound precipitated during the preparation of my working solution.
This is a frequent challenge due to the hydrophobic nature of this compound. The key is to maintain its solubility throughout the preparation process.
Solution 1: Use a Co-Solvent System
For in vivo or cellular experiments requiring a final aqueous solution, a multi-component solvent system is highly recommended. A common and effective formulation involves using DMSO as the primary solvent and co-solvents like PEG300 and Tween-80 to improve solubility and stability in saline.
Solution 2: Sonication and Heating
If you observe slight precipitation or cloudiness after dilution, gentle warming and/or sonication can help redissolve the compound.[1][8] However, be cautious with heating, as excessive temperatures can degrade the compound.
Solution 3: Prepare Fresh Solutions
For best results, especially for in vivo experiments, it is recommended to prepare the final working solution fresh on the day of use.[8] Stock solutions in DMSO can be stored as described above, but the final aqueous dilution is less stable.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvent systems. Using these validated systems is crucial for preventing precipitation.
| Solvent System | Concentration | Observation | Primary Use |
| 100% DMSO | 33.33 mg/mL (77.17 mM) | Clear solution (ultrasonication may be needed)[1] | In Vitro Stock Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | Clear solution[1][8] | In Vivo Administration |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.79 mM) | Clear solution[1] | In Vivo Administration |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | Clear solution[1] | In Vivo Administration |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 431.91).[1] For example, weigh 4.32 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 4.32 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[1] Hygroscopic DMSO can significantly impact solubility, so use newly opened DMSO.[1]
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of Aqueous Working Solution for In Vivo Use
This protocol details the step-by-step preparation of a 1 mL working solution using a co-solvent system.
-
Start with Stock: Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store the final aqueous dilution for long periods.
Visualizations
Canonical NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, which is inhibited by this compound. Upon stimulation by cytokines like TNFα, the IKK complex is activated and phosphorylates IκBα. This targets IκBα for degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus and activate gene transcription.[3][5]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solution Preparation
This workflow diagram provides a clear, step-by-step visual guide for preparing an aqueous working solution of this compound, designed to minimize the risk of precipitation.
Caption: Step-by-step workflow for preparing a stable this compound aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase - Wikipedia [en.wikipedia.org]
- 6. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Ikk-IN-1 unexpected results in functional assays
Welcome to the technical support center for Ikk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in functional assays involving this IκB kinase (IKK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IKK inhibitors like this compound?
IKK inhibitors primarily function by blocking the activity of the IκB kinase (IKK) complex. This complex, composed of catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and a regulatory subunit NEMO (IKKγ), is a central regulator of the NF-κB signaling pathway.[1][2] By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκB proteins. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and survival genes.[3][4][5]
Q2: What are the key differences between the canonical and non-canonical NF-κB pathways?
The canonical pathway is typically activated by pro-inflammatory stimuli like TNFα and IL-1 and relies on the IKKβ/NEMO complex to phosphorylate IκBα.[6][7] The non-canonical pathway is activated by a different subset of stimuli (e.g., BAFF, CD40L), is dependent on IKKα homodimers and the upstream kinase NIK, and leads to the processing of p100 to p52.[1][8][9] Understanding which pathway is active in your experimental system is crucial for interpreting results.
Q3: Are there known off-target effects for IKK inhibitors?
Yes, off-target effects are a known consideration for many kinase inhibitors due to the structural similarity of ATP-binding sites across the kinome.[10] Some IKK inhibitors have been shown to affect other kinases or cellular processes. For instance, IKK-16 also inhibits LRRK2 kinase activity.[11] Additionally, IKK subunits themselves have NF-κB-independent functions, such as roles in cell cycle regulation and chromatin remodeling, which could be affected by inhibitors.[1][12][13]
Q4: Can IKK inhibition lead to unexpected cell death?
Yes, while NF-κB is often associated with promoting cell survival, its inhibition can paradoxically induce programmed cell death (apoptosis) in certain cell types, particularly antigen-presenting cells like macrophages and dendritic cells.[14] This effect can be TNFα-dependent and mediated by the generation of reactive oxygen species (ROS).[14]
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter during your functional assays with this compound.
Issue 1: No effect or reduced potency of this compound on NF-κB pathway inhibition.
Possible Cause 1: Suboptimal Inhibitor Concentration or Stability
-
Troubleshooting Step: Verify the optimal concentration of this compound for your specific cell type and stimulus. Perform a dose-response curve to determine the IC50. Ensure the inhibitor is properly dissolved and has not degraded.
Possible Cause 2: Cell Permeability Issues
-
Troubleshooting Step: Confirm that this compound is cell-permeable. If permeability is low, consider using a different inhibitor or a delivery agent.
Possible Cause 3: Redundancy or Dominance of IKKα vs. IKKβ
-
Troubleshooting Step: The relative importance of IKKα and IKKβ can be cell-type specific. In some cells, one isoform can compensate for the inhibition of the other.[7] If this compound is selective for one isoform, the other may still be active. Consider using a dual IKKα/β inhibitor or siRNA to knockdown the other isoform.
Possible Cause 4: Alternative NF-κB Activation Pathways
-
Troubleshooting Step: Your stimulus might be activating NF-κB through a non-canonical or IKK-independent pathway. Map your signaling pathway to confirm the involvement of the canonical IKK complex.
Issue 2: Unexpected changes in cell viability or phenotype unrelated to NF-κB inhibition.
Possible Cause 1: Off-Target Kinase Inhibition
-
Troubleshooting Step: Review the kinase selectivity profile of this compound if available. Compare your observed phenotype to the known effects of inhibiting other kinases. Consider using a structurally different IKK inhibitor to see if the effect persists.
Possible Cause 2: Disruption of NF-κB-Independent IKK Functions
-
Troubleshooting Step: IKKs can phosphorylate substrates other than IκB, influencing pathways like insulin signaling (via IRS-1), mTOR signaling (via TSC1), and cell cycle progression.[3][13] Investigate whether these pathways are altered in your system.
Possible Cause 3: Induction of Apoptosis
-
Troubleshooting Step: As noted in the FAQs, IKK inhibition can induce apoptosis in some cell types.[14] Perform assays for apoptosis markers like caspase activation or Annexin V staining. Test if the cell death is dependent on TNFα by using a neutralizing antibody.
Quantitative Data Summary
The following table provides examples of IC50 values for various IKK inhibitors. This data can serve as a reference for expected potency ranges.
| Inhibitor | Target(s) | IC50 (nM) - Cell-Free | IC50 (nM) - Cellular | Reference(s) |
| IKK-16 | IKK-2, IKK complex, IKK-1 | 40, 70, 200 | LRRK2 phos.: 50 | [11] |
| BMS-345541 | IKK-2, IKK-1 | 300, 4000 | - | [10][11] |
| TPCA-1 | IKK-2 | 17.9 | - | [11] |
| LY2409881 | IKK-2 | 30 | - | [11] |
| BI605906 | IKK-β | 380 | - | [11] |
Key Experimental Protocols
Protocol 1: In Vitro IKK Kinase Assay
This protocol is used to directly measure the kinase activity of IKK on a substrate.[12][15]
Materials:
-
Cell lysate containing IKK complex.
-
Anti-IKKγ antibody for immunoprecipitation.
-
Protein A/G beads.
-
Recombinant GST-IκBα (substrate).
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).
-
[γ-32P]ATP.
-
SDS-PAGE and autoradiography equipment.
Methodology:
-
Immunoprecipitation: Incubate cell lysates (200-500 µg) with anti-IKKγ antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the IKK complex.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in 20 µL of kinase assay buffer containing 1-2 µg of GST-IκBα substrate and 10 µCi of [γ-32P]ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS loading buffer and boiling for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated GST-IκBα.
Protocol 2: Western Blot for IκBα Degradation
This is a common functional assay to assess the inhibition of the canonical NF-κB pathway.
Materials:
-
Cells treated with stimulus (e.g., TNFα) with or without this compound.
-
Lysis buffer.
-
Primary antibody against IκBα and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNFα) for different time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Wash cells with cold PBS and lyse them on ice.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for IκBα.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop with chemiluminescence substrate and image the blot. A decrease in the IκBα signal upon stimulation, which is rescued by this compound, indicates successful inhibition.
Visualizations
Caption: Canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Structural Basis for the Activation of IKK1/α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic IKK/NF-κB inhibition causes antigen presenting cells to undergo TNFα dependent ROS-mediated programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IKK kinase assay for assessment of canonical NF-κB activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ikk-IN-1 & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Ikk-IN-1 in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is a central component of the nuclear factor kappa B (NF-κB) signaling pathway.[1] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][2]
Q2: I am seeing unexpected or inconsistent results in my cell viability assay with this compound. What are the potential causes?
Inconsistent results can arise from several factors, ranging from compound handling to the choice of assay. Key areas to investigate include:
-
Compound Solubility and Stability: this compound is readily soluble in DMSO.[3] However, its stability in aqueous cell culture media over long incubation periods (e.g., 24, 48, 72 hours) may be limited. Degradation of the compound can lead to a decrease in its effective concentration and variable results.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that can influence cell viability independent of IKK inhibition.[2][4] These off-target effects could potentially interfere with the metabolic readouts of common cell viability assays.
-
Assay-Specific Interference: The chosen cell viability assay may be susceptible to interference from the compound or its solvent. For example, some compounds can interfere with the enzymatic reactions of tetrazolium-based assays (MTT, MTS, XTT, WST-1) or the fluorescence of resazurin-based assays.
-
Cell Line-Specific Responses: Different cell lines can exhibit varying sensitivity to this compound due to differences in their genetic background and signaling pathways.
Q3: What is the recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being used. Since specific IC50 values for this compound are not widely published, it is crucial to perform a dose-response experiment to determine the effective concentration range for your specific cell model. A starting point could be a broad range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is advisable.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Question: I am observing significant differences in viability readings between my replicate wells treated with the same concentration of this compound. What should I do?
-
Answer:
-
Check for complete solubilization: Ensure your this compound stock solution is fully dissolved in DMSO. Precipitates can lead to inconsistent dosing. Gentle warming or vortexing may help.
-
Ensure proper mixing: When adding this compound to your assay plates, mix thoroughly by gentle pipetting or plate shaking to ensure a homogenous concentration in each well.
-
Evaluate cell seeding consistency: Uneven cell distribution during plating is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Minimize edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media.
-
Problem 2: No significant effect on cell viability at expected concentrations.
-
Question: I am not observing a decrease in cell viability even at high concentrations of this compound. What could be the reason?
-
Answer:
-
Determine compound activity: Verify the activity of your this compound stock. If possible, test it in a positive control cell line known to be sensitive to IKK inhibition.
-
Consider cell line resistance: Your cell line may be resistant to IKK inhibition. This could be due to alternative survival pathways or low dependence on the NF-κB pathway.
-
Check incubation time: The effect of this compound on cell viability may be time-dependent. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).
-
Evaluate compound stability: As mentioned, this compound may degrade in culture medium over time. A fresh dilution of the compound in media just before addition to the cells is recommended.
-
Problem 3: Discrepancies between different viability assays.
-
Question: I am getting conflicting results when I use different cell viability assays (e.g., MTT vs. a fluorescent assay). Why is this happening and which result should I trust?
-
Answer:
-
Understand assay principles: Different assays measure different cellular parameters. Tetrazolium-based assays (MTT, MTS, XTT, WST-1) primarily measure metabolic activity through mitochondrial reductase enzymes. Assays like those measuring ATP levels (e.g., CellTiter-Glo®) also reflect metabolic state.[5] Fluorescent assays may measure membrane integrity (e.g., propidium iodide) or other parameters.
-
Potential for interference: this compound could be directly interfering with the chemistry of one of the assays. For example, as a kinase inhibitor, it's possible it could have off-target effects on mitochondrial function, which would specifically impact tetrazolium-based assays.
-
Recommendation: It is best practice to use at least two mechanistically different viability assays to confirm your results. If discrepancies persist, consider an assay that directly measures cell death, such as a cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase activity or Annexin V staining). A real-time cell viability assay can also provide valuable kinetic data on the cellular response to the inhibitor.[6][7][8]
-
Data Presentation
It is critical for researchers to empirically determine the IC50 value of this compound in their specific cell line and with their chosen assay. The following table is a template for how to present such data.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Hypothetical Data |
| MDA-MB-231 (Breast Cancer) | MTT | 48 | 15.2 |
| A549 (Lung Cancer) | Resazurin | 48 | 25.8 |
| HCT116 (Colon Cancer) | CellTiter-Glo® | 48 | 8.5 |
| Jurkat (T-cell Leukemia) | MTT | 72 | 5.1 |
Note: The IC50 values presented are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework. Optimization of cell seeding density, this compound concentrations, and incubation times is recommended for each cell line.
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent Ikk-IN-1 results between experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ikk-IN-1, a potent inhibitor of the IκB kinase (IKK) complex. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central regulator of the NF-κB signaling pathway.[1][2][3] this compound exerts its inhibitory effect by blocking the kinase activity of the IKK complex, which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[3][4] This stabilizes the IκB-NF-κB complex, keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[1][5]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the role of the IKK/NF-κB signaling pathway in various biological processes. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[3][4] Therefore, this compound is a valuable tool for investigating inflammation, immunity, cell survival, proliferation, and apoptosis.[5][6]
Q3: How should I properly handle and store this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to use anhydrous DMSO. For in vivo experiments, it is advisable to prepare fresh working solutions daily to ensure compound integrity.[7]
Troubleshooting Guide
Inconsistent IC50 Values
Q4: We are observing significant variability in the IC50 value of this compound between different experimental runs. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. |
| Cell Density | Ensure consistent cell seeding density across all experiments. Cell density can influence cell health, growth phase, and drug response. |
| Reagent Variability | Use fresh media, serum, and other reagents. Lot-to-lot variability in serum can significantly impact experimental outcomes. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Small inaccuracies in dispensing the inhibitor can lead to large variations in the final concentration, especially at low concentrations. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Unexpected Off-Target Effects
Q5: We are observing cellular effects that don't seem to be related to NF-κB signaling. Could this compound have off-target effects?
A5: While this compound is designed to be a specific IKK inhibitor, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations.[8][9]
To investigate potential off-target effects, consider the following:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration for IKK inhibition with minimal off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream component of the NF-κB pathway to see if it reverses the observed phenotype.
-
Use a Structurally Different IKK Inhibitor: Compare the results obtained with this compound to those from another IKK inhibitor with a different chemical scaffold (e.g., BMS-345541 or TPCA-1).[10] If the phenotype persists with a different inhibitor, it is more likely to be a true consequence of IKK inhibition.
-
Direct Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) to confirm that this compound is engaging with IKKβ in your cellular system.
Issues with Cellular Assays
Q6: We are not seeing the expected decrease in IκBα phosphorylation after treating cells with this compound and stimulating with TNF-α. What could be wrong?
A6: This issue can stem from several experimental variables. Below is a logical workflow to troubleshoot this problem.
References
- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IKKβ Inhibitors for Researchers
This guide provides a detailed comparison of small molecule inhibitors targeting the IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. Due to its central role in mediating inflammatory responses and promoting cell survival, IKKβ is a significant therapeutic target for a range of diseases, including chronic inflammatory disorders and cancer.
A Note on Ikk-IN-1: The inhibitor known as this compound is referenced by chemical suppliers as originating from patent WO2002024679A1, specifically as compound example 18-13.[1][2][3] However, a review of publicly available scientific literature and patent databases did not yield specific biochemical or cellular potency data (e.g., IC50 values) for this compound. Therefore, a direct quantitative comparison with other inhibitors is not possible at this time. This guide will instead focus on a selection of well-characterized and frequently cited IKKβ inhibitors used in research.
The IKKβ/NF-κB Signaling Pathway
The canonical NF-κB pathway is a cornerstone of cellular response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is activated. IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it activates the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[4][5]
Figure 1. Canonical NF-κB Signaling Pathway.
Comparison of IKKβ Inhibitors
The development of selective IKKβ inhibitors is crucial for dissecting the specific roles of IKKβ versus the highly homologous IKKα. The following tables summarize the biochemical and cellular potency of several widely used IKKβ inhibitors.
Biochemical Potency and Selectivity
This table presents the half-maximal inhibitory concentration (IC50) of inhibitors against purified IKKβ and IKKα enzymes. The selectivity ratio (IKKα IC50 / IKKβ IC50) is a key metric, with higher values indicating greater selectivity for IKKβ.
| Inhibitor | IKKβ IC50 | IKKα IC50 | Selectivity (IKKα/IKKβ) | Mechanism of Action |
| IKK-16 | 40 nM[4][6][7] | 200 nM[4][6][7] | 5-fold[5] | ATP-competitive |
| TPCA-1 | 17.9 nM[8] | 400 nM[8] | ~22-fold[8] | ATP-competitive |
| MLN120B | 45 nM[7] | >50,000 nM[7] | >1100-fold | ATP-competitive |
| BI-605906 | 50 nM[2] | >10,000 nM | >300-fold** | ATP-competitive |
| BMS-345541 | 300 nM[1] | 4,000 nM[1] | ~13-fold[1] | Allosteric |
| IMD-0354 | ~1 µM*** | N/A | N/A | ATP-competitive |
| Inactive at concentrations up to 10 µM against IKKα. | ||||
| **Selectivity reported as >300-fold over IKKα. | ||||
| ***Note: While widely cited as an IKKβ inhibitor, one study reported IMD-0354 exhibited no activity against IKKβ or IKKα in an ATP-based kinase assay, raising questions about its direct target.[9] |
Cellular Activity
This table shows the potency of inhibitors in cell-based assays, which reflects their ability to cross the cell membrane and engage the target in a physiological context.
| Inhibitor | Cellular Assay Type | Cellular IC50 | Cell Line |
| IKK-16 | Inhibition of IκB degradation | 1.0 µM[6] | HUVEC |
| TPCA-1 | Inhibition of TNF-α production | 170 nM[8] | Human Monocytes |
| MLN120B | Inhibition of RANTES production | 0.7 - 1.8 µM[10] | Human Fibroblast-Like Synoviocytes |
| BI-605906 | Inhibition of IκBα phosphorylation | 0.9 µM[2] | HeLa |
| BMS-345541 | Inhibition of IκBα phosphorylation | 4 µM | Various |
| IMD-0354 | Inhibition of NF-κB transcription | 1.2 µM[11] | Not Specified |
Experimental Protocols
Accurate characterization of IKKβ inhibitors relies on standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, providing a measure of enzyme activity.
Principle: The IKKβ enzyme phosphorylates a specific substrate peptide (e.g., IKKtide) using ATP, generating ADP. The ADP-Glo™ reagent is then added to convert the newly formed ADP into ATP. Finally, a kinase detection reagent uses this ATP in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, and dilute the IKKβ enzyme, substrate peptide, and ATP to their final desired concentrations in this buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer containing 10% DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (for positive and blank controls).
-
Master Mix Addition: Add 12.5 µL of a master mix containing the kinase assay buffer, ATP, and substrate peptide to all wells.
-
Reaction Initiation: To initiate the reaction, add 10 µL of diluted IKKβ enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and convert ADP to ATP.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The inhibitory activity is calculated relative to the positive (no inhibitor) and blank (no enzyme) controls.
Cellular IκBα Phosphorylation/Degradation Assay (Western Blot)
This assay directly measures the ability of an inhibitor to block the phosphorylation and subsequent degradation of IκBα in response to a stimulus.
Figure 2. Experimental Workflow for Western Blot Analysis.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the IKKβ inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 10-15 minutes to induce IκBα phosphorylation and degradation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. A potent inhibitor will show a reduction in the P-IκBα signal and a preservation of the total IκBα signal compared to the stimulated vehicle control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing an integrated readout of the entire signaling pathway.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the NF-κB transcriptional activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with the NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the IKKβ inhibitor for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Remove the medium and lyse the cells by adding Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Luciferase Reading:
-
Transfer 10-20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase injector system on a luminometer. First, inject the Firefly Luciferase Assay Reagent and measure the luminescence.
-
Second, inject the Stop & Glo® Reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. The inhibitory effect is determined by comparing the normalized luciferase activity in inhibitor-treated wells to the stimulated vehicle control.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Google Patents [patents.google.com]
- 7. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]
- 8. patents.justia.com [patents.justia.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Google Patents Advanced Search [patents.google.com]
Validating IKK-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the validation of its mechanism of action. This guide provides a detailed comparison of established methods for validating the target engagement of IKK-IN-1, a potent inhibitor of the IκB kinase (IKK) complex.
The IKK complex is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation, immunity, and cell survival.[1][2][3] this compound is designed to inhibit this complex, and robust validation of its interaction with IKK in a cellular context is essential for its development as a chemical probe or therapeutic agent.
This guide compares three widely used methodologies for assessing target engagement: Western Blotting for downstream pathway modulation, the Cellular Thermal Shift Assay (CETSA) for direct target binding, and the NanoBRET™ Target Engagement Assay for quantifying intracellular affinity. Each section provides detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.
The IKK/NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by stimuli such as inflammatory cytokines (e.g., TNFα, IL-1).[4][5] This leads to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO).[1][5] The activated IKK complex then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[3][6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1][3] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[3][6]
References
- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating cell-signalling pathways with NF-kappaB and IKK function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IκB kinase - Wikipedia [en.wikipedia.org]
- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to IKKα Selective Inhibitors: Dissecting NF-κB and Beyond
For Researchers, Scientists, and Drug Development Professionals
The IκB kinase (IKK) complex is a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of immune responses, inflammation, and cell survival.[1][2][3] The complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit NEMO (IKKγ). While both IKKα and IKKβ are serine-threonine kinases with significant structural homology, they play distinct roles in NF-κB signaling.[4][5] IKKβ is the dominant kinase in the canonical NF-κB pathway, which is activated by pro-inflammatory stimuli like TNFα and IL-1β.[6][7] In contrast, IKKα is the key mediator of the non-canonical NF-κB pathway and also possesses functions independent of NF-κB.[6][8] The development of selective inhibitors for each IKK isoform is crucial for dissecting their specific biological roles and for therapeutic targeting in various diseases, including cancer and inflammatory disorders.[8][9]
This guide provides a comparative overview of the effects of selective IKKα inhibition, focusing on recently developed potent and selective inhibitors, and contrasts their activity with the established roles of IKKα. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Distinguishing IKKα from IKKβ: A Tale of Two Pathways
The differential roles of IKKα and IKKβ are primarily defined by their involvement in the two major NF-κB signaling pathways:
-
The Canonical Pathway: Primarily mediated by IKKβ, this pathway is rapidly activated by a wide range of stimuli. IKKβ phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and proteasomal degradation. This releases the p50/RelA (p65) NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[6][7]
-
The Non-Canonical Pathway: This pathway is dependent on IKKα and is activated by a specific subset of TNF receptor superfamily members. IKKα phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the p52 subunit. The resulting p52/RelB dimer then translocates to the nucleus to regulate genes involved in lymphoid organogenesis and B-cell maturation.[6][8]
Selective inhibition of IKKα is therefore expected to primarily impact the non-canonical NF-κB pathway, with minimal effects on the canonical pathway. This selectivity provides a powerful tool to study the specific functions of IKKα-mediated signaling.
Performance of Selective IKKα Inhibitors: A Quantitative Comparison
The development of highly selective IKKα inhibitors has been a significant challenge due to the high homology between the ATP-binding sites of IKKα and IKKβ. However, recent studies have reported novel compounds with significant selectivity for IKKα. Below is a summary of the biochemical potency and cellular activity of two such inhibitors, designated here as Compound 47 and Compound 48.
| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity (IKKβ/IKKα) | Reference |
| Compound 47 | IKKα | Biochemical (DELFIA) | Ki = 130 nM | ~15-fold | [6] |
| IKKβ | Biochemical (DELFIA) | Ki = 2 µM | [6] | ||
| p100 phosphorylation | Cellular (Western Blot) | IC50 = 13.9 µM | - | [6][7] | |
| Compound 48 | IKKα | Biochemical (DELFIA) | Ki = 180 nM | ~22-fold | [6] |
| IKKβ | Biochemical (DELFIA) | Ki = 4 µM | [6] | ||
| p100 phosphorylation | Cellular (Western Blot) | IC50 = 8.8 µM | - | [6][7] |
Table 1: Biochemical Potency and Cellular Activity of Selective IKKα Inhibitors. This table summarizes the inhibitory constants (Ki) from biochemical assays and the half-maximal inhibitory concentrations (IC50) from cellular assays for two novel selective IKKα inhibitors. The selectivity is expressed as the ratio of IKKβ Ki to IKKα Ki.
Experimental Methodologies for Assessing IKKα Inhibitor Selectivity
Accurate characterization of IKKα inhibitors requires robust and specific assays. Below are detailed protocols for key experiments used to determine the potency and selectivity of these compounds.
Biochemical Kinase Assay (Dissociation-Enhanced Ligand Fluorescence Immunoassay - DELFIA)
This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant IKKα and IKKβ in a cell-free system.
Protocol:
-
Reagents:
-
Recombinant human IKKα and IKKβ enzymes
-
Biotinylated IκBα peptide substrate
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.01 mg/mL BSA)
-
Test compounds (serial dilutions)
-
Europium-labeled anti-phospho-IκBα antibody
-
Streptavidin-coated microplates
-
DELFIA Assay Buffer and Enhancement Solution
-
-
Procedure:
-
Prepare a reaction mixture containing the respective kinase (IKKα or IKKβ), the biotinylated IκBα peptide substrate, and ATP in the assay buffer.
-
Add serial dilutions of the test compound or vehicle control to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 60 minutes at 30°C).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-IκBα antibody and incubate to detect the phosphorylated substrate.
-
After another wash step, add DELFIA Enhancement Solution.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the Ki or IC50 values by fitting the data to a dose-response curve.
-
Cellular Assay for IKKα Activity (Western Blot for p100 Phosphorylation)
This assay assesses the ability of an inhibitor to block IKKα-mediated phosphorylation of its downstream target p100 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U2OS osteosarcoma cells, which exhibit constitutive IKKα activity) to 70-80% confluency.[6][7]
-
Treat the cells with increasing concentrations of the IKKα inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist of the non-canonical pathway (e.g., lymphotoxin-β) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p100 (e.g., anti-phospho-NF-κB2 p100) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p100 or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the dose-dependent inhibition of p100 phosphorylation and calculate the IC50 value.[6][7]
-
Cellular Assay for IKKβ Activity (Western Blot for IκBα Degradation)
This assay is used as a counterscreen to determine the selectivity of the inhibitor by measuring its effect on the IKKβ-dependent canonical pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293T cells) to 70-80% confluency.
-
Pre-treat the cells with increasing concentrations of the IKKα inhibitor or a known IKKβ inhibitor (as a positive control) for 1-2 hours.
-
Stimulate the cells with a canonical pathway activator, such as TNFα (e.g., 10 ng/mL) or IL-1β, for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow the same procedure as described for the p100 phosphorylation assay.
-
For western blotting, use a primary antibody specific for IκBα.
-
A selective IKKα inhibitor should not prevent the degradation of IκBα upon TNFα stimulation, whereas a non-selective or IKKβ-selective inhibitor will block its degradation, resulting in a visible IκBα band.
-
Visualizing the Mechanism of Action
To better understand the points of intervention of selective IKKα inhibitors, the following diagrams illustrate the NF-κB signaling pathways and a typical experimental workflow.
References
- 1. IκB kinase - Wikipedia [en.wikipedia.org]
- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
IKK-IN-1 Efficacy: A Comparative Analysis in Primary Cells vs. Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential effects of kinase inhibitors in various cell models is paramount for preclinical assessment. This guide provides a comparative overview of the expected efficacy of IKK-IN-1, an inhibitor of the IκB kinase (IKK) complex, in primary cells versus immortalized cell lines.
While direct comparative studies on this compound are limited, this guide synthesizes general principles of drug response in these distinct cell types to provide a predictive framework for its efficacy. The data presented is illustrative and intended to highlight the anticipated differences in sensitivity.
Data Presentation: Quantitative Comparison of this compound Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. It is anticipated that primary cells, being more physiologically relevant and often less proliferative, may exhibit different sensitivities to this compound compared to rapidly dividing and genetically altered cancer cell lines.
| Cell Type | Model | Predicted this compound IC50 (µM) | Rationale for Predicted Difference |
| Primary Cells | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5 - 15 | Primary cells often have more robust homeostatic mechanisms and lower basal NF-κB activity, potentially requiring higher concentrations of the inhibitor to elicit a response. |
| Cell Line | Jurkat (Human T-lymphocyte cell line) | 1 - 5 | Cancer cell lines, such as Jurkat, can be addicted to certain signaling pathways like NF-κB for survival and proliferation, making them more sensitive to targeted inhibition. |
| Primary Cells | Primary Human Keratinocytes | 10 - 25 | Normal primary cells are generally less sensitive to drugs that target pathways associated with proliferation and survival. |
| Cell Line | A431 (Human squamous cell carcinoma cell line) | 2 - 8 | Squamous cell carcinoma lines often exhibit constitutive NF-κB activation, which could lead to increased sensitivity to this compound. |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend of higher potency in cancer cell lines compared to their primary counterparts. Actual values would need to be determined experimentally.
Experimental Protocols
To assess the efficacy of this compound, a standardized set of experiments should be performed in parallel on both primary cells and cell lines.
Key Experiment 1: Determination of IC50 by Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding:
-
Primary Cells: Isolate primary cells (e.g., PBMCs from healthy donor blood) and seed in 96-well plates at a density of 1 x 10^5 cells/well in appropriate culture medium.
-
Cell Lines: Culture cell lines (e.g., Jurkat cells) under standard conditions and seed in 96-well plates at a density of 1 x 10^4 cells/well.
-
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Key Experiment 2: Assessment of NF-κB Pathway Inhibition by Western Blot
Objective: To determine the effect of this compound on the phosphorylation of IκBα, a direct downstream target of the IKK complex.
Methodology:
-
Cell Culture and Treatment:
-
Seed primary cells and cell lines in 6-well plates.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total IκBα and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-IκBα.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound efficacy in primary cells and cell lines.
Navigating the IKK Kinase Landscape: A Comparative Guide to Ikk-IN-1 and its Alternatives
For researchers and drug development professionals navigating the complex field of inflammatory and cancer therapeutics, the selection of a potent and reliable IκB kinase (IKK) inhibitor is a critical decision. This guide provides a comprehensive comparison of the experimental data for Ikk-IN-1 (also known as IKK-16) and other widely used IKK inhibitors, including BMS-345541, TPCA-1, and SC-514. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate an informed choice of the most suitable compound for specific research needs, with a focus on the reproducibility of experimental outcomes.
Executive Summary
This compound demonstrates consistent inhibitory activity against the IKK complex, with a notable preference for IKKβ. Its experimental results, particularly its IC50 values, appear reproducible across various suppliers and research articles. In comparison, BMS-345541 offers a distinct allosteric inhibition mechanism, while TPCA-1 provides high selectivity for IKKβ. SC-514 serves as another selective, ATP-competitive inhibitor of IKKβ. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired isoform selectivity and the signaling pathway under investigation.
Data Presentation: Quantitative Comparison of IKK Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their reported activities.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (IKK-16) | IKKβ (IKK-2) | 40 | Cell-free | [1][2][3][4] |
| IKK Complex | 70 | Cell-free | [1][2][3][4] | |
| IKKα (IKK-1) | 200 | Cell-free | [1][2][3][4] | |
| BMS-345541 | IKKβ (IKK-2) | 300 | Cell-free | [5][6] |
| IKKα (IKK-1) | 4000 | Cell-free | [5][6] | |
| TPCA-1 | IKKβ (IKK-2) | 17.9 | Cell-free | [7] |
| IKKα (IKK-1) | 400 | Cell-free | [7] | |
| SC-514 | RANKL-induced osteoclastogenesis | <5000 | Cell-based | [8] |
Table 2: Cellular and In Vivo Effects
| Compound | Model System | Effect | Concentration/Dose | Reference |
| This compound (IKK-16) | HUVEC cells | Inhibition of TNF-α-stimulated adhesion molecule expression | IC50: 0.3-1.0 µM | |
| Rat (LPS-induced) | Inhibition of TNF-α release (75-86%) | 30 mg/kg (p.o. or s.c.) | [2] | |
| Mouse (thioglycollate-induced peritonitis) | Inhibition of neutrophil extravasation (~50%) | 10 mg/kg (s.c.) | [2] | |
| BMS-345541 | Melanoma cell lines | Induction of apoptosis | - | [9] |
| Breast tumor-bearing mice | Decreased tumor volume, prolonged survival | - | [10] | |
| TPCA-1 | Mouse chronic periodontitis model | Negative regulation of inflammation and osteoclastogenesis | - | [11] |
| LPS-stimulated RAW264.7 cells | Inhibition of pro-inflammatory cytokine production | - | [12] | |
| SC-514 | RANKL-stimulated RAW264.7 cells | Inhibition of NF-κB activation and p65 nuclear translocation | - | [8] |
| IL-1β/TNF-α stimulated 3T3 fibroblasts | Altered temporal profile of NF-κB nuclear translocation | 10-100 µM | [13] |
Experimental Protocols
To ensure the potential for reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (for IC50 determination)
A common method for determining the IC50 values of IKK inhibitors is a cell-free kinase assay. For example, the activity of recombinant human IKK-2 can be measured using a time-resolved fluorescence resonance energy transfer (TRFRET) assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human IKK-2 (e.g., N-terminal GST-tagged) and a substrate, such as a GST-IκBα peptide, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM CHAPS, pH 7.4, with 1 mM DTT and 0.01% w/v BSA).
-
Compound Incubation: The IKK inhibitor (e.g., TPCA-1) at various concentrations is pre-incubated with the IKK-2 enzyme in the assay wells.[7]
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified using a specific antibody and a fluorescent detection method.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular NF-κB Translocation Assay
This assay measures the ability of an inhibitor to block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment: A suitable cell line (e.g., 3T3 fibroblasts or RAW264.7 macrophages) is seeded in multi-well plates.[8][13] The cells are pre-treated with the IKK inhibitor (e.g., SC-514) for a specific duration.
-
Stimulation: The cells are then stimulated with an NF-κB activating agent, such as TNF-α or IL-1β.[13]
-
Immunofluorescence Staining: After stimulation, the cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for detection. Nuclei are counterstained with a DNA dye like DAPI.
-
Imaging and Analysis: The cells are imaged using a high-content imaging system. The ratio of nuclear to cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of translocation.
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This animal model is used to assess the anti-inflammatory efficacy of IKK inhibitors in vivo.
-
Animal Model: Rats or mice are used for this model.[2]
-
Inhibitor Administration: The IKK inhibitor (e.g., this compound) is administered to the animals via an appropriate route (e.g., subcutaneous or oral).[2]
-
LPS Challenge: After a pre-determined time, the animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Sample Collection and Analysis: Blood samples are collected at a specific time point after the LPS challenge. The plasma levels of pro-inflammatory cytokines, such as TNF-α, are measured using an enzyme-linked immunosorbent assay (ELISA).[2]
Mandatory Visualization
The following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for evaluating IKK inhibitors.
Caption: Canonical NF-κB Signaling Pathway and the Point of Inhibition by IKK Inhibitors.
Caption: General Experimental Workflow for the Evaluation of IKK Inhibitors.
References
- 1. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 2. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ikk-IN-1 vs. TPCA-1 in the Inhibition of the NF-κB Signaling Pathway
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for elucidating the intricacies of the NF-κB signaling pathway and for the development of novel therapeutics. This guide provides a detailed head-to-head comparison of two notable IKKβ inhibitors, Ikk-IN-1 and TPCA-1, with a focus on their biochemical and cellular activities, selectivity, and the experimental methodologies used for their characterization.
Biochemical and Cellular Performance: A Data-Driven Comparison
TPCA-1 is a potent and selective inhibitor of IKK-2 (IKKβ) with a reported IC50 of 17.9 nM in cell-free assays[4][5]. Its mechanism of action is ATP-competitive[5]. In cellular assays, TPCA-1 effectively inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 with IC50 values in the range of 170-320 nM[5]. Furthermore, TPCA-1 has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of the signaling pathway[5]. Beyond its effects on the NF-κB pathway, TPCA-1 has also been identified as a dual inhibitor of STAT3, blocking its phosphorylation, DNA binding, and transactivation[4][6].
The following tables summarize the available quantitative data for TPCA-1. Data for this compound is marked as "Not Available" due to the lack of publicly accessible information.
Table 1: Biochemical Potency against IKK Isoforms
| Compound | Target | IC50 (nM) | Assay Type |
| TPCA-1 | IKK-2 (IKKβ) | 17.9[4][5] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5] |
| IKK-1 (IKKα) | 400[5] | Not Specified | |
| This compound | IKKβ | Not Available | Not Available |
| IKKα | Not Available | Not Available |
Table 2: Cellular Activity
| Compound | Cellular Effect | IC50 (nM) | Cell Type/Assay |
| TPCA-1 | Inhibition of TNF-α production | 170[5] | Human peripheral blood monocytes stimulated with LPS[5] |
| Inhibition of IL-6 production | 290[5] | Human peripheral blood monocytes stimulated with LPS[5] | |
| Inhibition of IL-8 production | 320[5] | Human peripheral blood monocytes stimulated with LPS[5] | |
| This compound | Various | Not Available | Not Available |
Table 3: Kinase Selectivity
| Compound | Off-Target Kinase | IC50 (nM) |
| TPCA-1 | JNK3 | 3600[5] |
| This compound | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
The NF-κB signaling cascade is a cornerstone of the inflammatory response. Its activation, primarily through the canonical pathway, is initiated by stimuli such as TNF-α or IL-1, leading to the activation of the IKK complex. The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, then phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Both this compound and TPCA-1 are designed to inhibit IKKβ, thereby preventing the degradation of IκBα and blocking the downstream inflammatory cascade.
References
- 1. WO2002024679A1 - PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of IKK Inhibitors for Anti-Inflammatory Effects
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of I-kappa-B kinase (IKK) inhibitors, with a focus on compounds representative of the class, such as IKK-16. It is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical validation of these targeted anti-inflammatory agents. The document summarizes key experimental data, details common in vivo protocols, and visualizes the underlying signaling pathways and experimental workflows.
The IKK/NF-κB Signaling Pathway: A Core Target in Inflammation
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[1] In a resting state, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[2][3]
The activated IKK complex, primarily through IKKβ, phosphorylates IκBα.[4] This event marks IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (most commonly p50-p65).[4] Freed from its inhibitor, NF-κB translocates to the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[5][6] IKK inhibitors exert their anti-inflammatory effects by directly blocking this critical phosphorylation step, thereby preventing NF-κB activation.[7]
Comparative Efficacy of IKK Inhibitors in Preclinical In Vivo Models
The anti-inflammatory potential of IKK inhibitors has been validated in various animal models of acute and chronic inflammation. These studies are crucial for establishing proof-of-concept and determining therapeutic windows. Below is a comparison of several IKK inhibitors based on published in vivo data.
Table 1: In Vivo Efficacy of Selected IKK Inhibitors in an LPS-Induced Systemic Inflammation Model
| Compound | Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| IKK-16 | Wistar Rat | 1 mg/kg (i.v.) | Attenuated hepatic, renal, pancreatic, and muscular dysfunction. Significantly reduced the overexpression of TNF-α, IL-6, and IL-1β in the heart, kidney, and liver. | [6] |
| Ellipticine | Mouse | Not specified | Increased survival and antagonized hypothermia in LPS-induced septic shock. Reduced serum TNF-α and IL-6. |[8] |
Table 2: In Vivo Efficacy of IKK Inhibitors in Organ-Specific and Autoimmune Inflammation Models
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|---|
| IMD-0354 | Lewis Rat | Experimental Autoimmune Myocarditis (EAM) | 15 mg/kg/day | Attenuated severe myocardial damage. Reduced NF-κB activation and mRNA expression of IFN-γ, IL-2, and MCP-1 in the myocardium. | [9] |
| MLN-120B | Rat | Rheumatoid Arthritis | Not specified | Exhibited significant therapeutic efficacy. | [10] |
| BMS-345541 | Not specified | Cancer (Preclinical) | Not specified | Acts as an allosteric inhibitor with moderate selectivity for IKKβ over IKKα. |[10] |
Experimental Protocols for In Vivo Validation
Detailed and reproducible protocols are fundamental to the validation of drug candidates. The following sections describe common methodologies used to assess the in vivo efficacy of anti-inflammatory compounds like IKK inhibitors.
This model is widely used to study the acute inflammatory response and is particularly relevant for assessing therapies targeting sepsis and multiple organ dysfunction.[6] The workflow involves inducing a systemic inflammatory cascade with bacterial endotoxin (LPS).
Detailed Protocol:
-
Animal Model: Male Wistar rats are typically used. Animals are acclimatized for at least one week before the experiment.[6]
-
Induction of Inflammation: Systemic inflammation is induced by a single intravenous (i.v.) injection of lipopolysaccharide (LPS) from E. coli into the tail vein at a dose such as 12 mg/kg.[6]
-
Drug Administration: The IKK inhibitor (e.g., IKK-16) is administered via tail vein injection at a specified dose (e.g., 1 mg/kg) shortly after the LPS challenge (e.g., 15 minutes post-LPS). A vehicle control group (LPS only) and a healthy control group are run in parallel.[6]
-
Endpoint Analysis (24 hours post-treatment):
-
Blood Collection: Blood is collected to measure serum levels of enzymes indicative of organ damage, such as alanine aminotransferase (ALT) for liver function, creatinine for kidney function, and creatine kinase for muscle function.[6]
-
Tissue Collection: Organs like the heart, liver, and kidneys are harvested.
-
Gene Expression Analysis: Real-time PCR (RT-PCR) is performed on tissue homogenates to quantify the mRNA expression levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[6]
-
This model is used to evaluate therapies for autoimmune and inflammatory heart diseases.
Detailed Protocol:
-
Animal Model: Lewis rats, which are susceptible to the induction of autoimmune diseases, are commonly used.[9]
-
Induction of Myocarditis: Rats are immunized with an emulsion of porcine cardiac myosin and Complete Freund's Adjuvant to induce an autoimmune response against heart tissue.[9]
-
Drug Administration: The IKK inhibitor (e.g., IMD-0354) is administered daily via an appropriate route (e.g., oral gavage) at a predetermined dose (e.g., 15 mg·kg⁻¹·day⁻¹). Treatment typically starts from the day of immunization and continues for the duration of the study (e.g., 21 days).[9]
-
Endpoint Analysis (e.g., Day 21):
-
Hemodynamic and Morphological Assessment: Heart weight-to-body weight ratio is calculated as an indicator of cardiac hypertrophy and edema.[9]
-
Histological Analysis: Heart tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to assess the extent of myocardial damage and inflammatory cell infiltration.
-
Molecular Analysis: Myocardial tissue is analyzed for NF-κB activation (e.g., via electrophoretic mobility shift assay or Western blot for phosphorylated IκBα) and for the expression of inflammatory mediators like IFN-γ, IL-2, and monocyte chemoattractant protein-1 (MCP-1) using RT-PCR.[9]
-
Conclusion
The in vivo validation of IKK inhibitors consistently demonstrates their potent anti-inflammatory effects across a range of preclinical models. Compounds like IKK-16 and IMD-0354 effectively suppress the NF-κB signaling pathway, leading to a significant reduction in pro-inflammatory cytokine production and amelioration of tissue damage in models of both systemic and organ-specific inflammation.[6][9] The experimental models and protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel IKK inhibitors. These studies are essential for translating the promise of IKK inhibition into effective therapeutic strategies for a variety of inflammatory diseases.
References
- 1. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of IkB kinase inhibitor during systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Ikk-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ikk-IN-1, an inhibitor of the IκB kinase (IKK) complex, with other notable IKK inhibitors. The activity of kinase inhibitors can be multifaceted, necessitating a multi-pronged, or orthogonal, validation approach to accurately characterize their efficacy and specificity. This document outlines key experimental methodologies for such validation and presents available comparative data to inform research and development decisions.
Introduction to IKK Inhibition
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, a critical cascade involved in inflammation, immunity, cell survival, and proliferation. The complex typically consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). Inhibition of IKK, particularly the IKKβ subunit, is a key therapeutic strategy for a range of inflammatory diseases and cancers. This compound is a small molecule inhibitor of IKK, identified from patent WO2002024679A1 as compound example 18-13.[1][2]
Comparative Analysis of IKK Inhibitors
| Inhibitor | IKKα (IKK1) IC50 | IKKβ (IKK2) IC50 | Selectivity (IKKα/IKKβ) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| BMS-345541 | 4 µM | 0.3 µM | ~13-fold for IKKβ |
| TPCA-1 | 400 nM | 17.9 nM | ~22-fold for IKKβ |
| IKK-16 | 200 nM | 40 nM | 5-fold for IKKβ |
Note: Lower IC50 values indicate higher potency. The selectivity ratio indicates the preference of the inhibitor for one kinase over the other.
Signaling Pathway and Point of Inhibition
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically a p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. IKK inhibitors like this compound act by blocking the catalytic activity of the IKK complex, thereby preventing the phosphorylation of IκBα and the subsequent downstream signaling events.
Caption: IKK inhibitors block the phosphorylation of IκBα, preventing NF-κB nuclear translocation.
Experimental Workflow for Orthogonal Validation
To robustly validate the activity of an IKK inhibitor like this compound, a series of orthogonal experiments are recommended. This workflow progresses from direct biochemical assays to more physiologically relevant cellular assays.
Caption: A multi-step approach to validate the efficacy and mechanism of IKK inhibitors.
Experimental Protocols
In Vitro IKKβ Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of purified IKKβ and the inhibitory effect of compounds like this compound.
-
Principle: The assay quantifies the amount of ADP produced as a result of the kinase phosphorylating its substrate. A common method is the ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IKKtide peptide)
-
ATP
-
IKKβ Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound and other test inhibitors
-
384-well white plates
-
Luminometer
-
-
Protocol:
-
Prepare a serial dilution of this compound and other inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the IKKβ enzyme to each well.
-
Add the serially diluted inhibitors to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-IκBα (Cellular)
This assay confirms that the inhibitor can enter cells and block the phosphorylation of IκBα, the direct substrate of IKK.
-
Principle: Cells are stimulated to activate the NF-κB pathway in the presence or absence of the inhibitor. Cell lysates are then analyzed by western blotting using an antibody specific to the phosphorylated form of IκBα.
-
Materials:
-
Cell line responsive to TNFα (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
TNFα
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin to ensure equal protein loading and to assess total protein levels.
-
NF-κB Luciferase Reporter Assay (Cellular)
This assay provides a quantitative measure of the inhibitor's effect on NF-κB-dependent gene transcription.
-
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and, consequently, a lower luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.
-
Materials:
-
HEK293 or similar easily transfectable cell line
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
TNFα
-
This compound and other test inhibitors
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase and Renilla luciferase plasmids using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
Pre-treat the cells with a range of concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with TNFα for 6-8 hours.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a white 96-well assay plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo® Reagent (quenches firefly luciferase and provides Renilla luciferase substrate) and measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
-
Conclusion
The orthogonal validation of this compound's activity is essential for a thorough understanding of its therapeutic potential. While specific quantitative data for this compound remains elusive in the public domain, the comparative data for other IKK inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its evaluation. By employing a combination of biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and cellular efficacy of this compound and other novel IKK inhibitors, thereby accelerating the drug discovery and development process in the fields of inflammation and oncology.
References
Safety Operating Guide
Navigating the Safe Disposal of Ikk-IN-1: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for Ikk-IN-1, a potent IKK inhibitor. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines the best practices for its disposal based on general laboratory chemical waste guidelines.
This compound: Key Data and Storage
To facilitate proper handling and storage, key quantitative data for this compound has been summarized in the table below. Adherence to these storage conditions is crucial for maintaining the compound's integrity and ensuring safety.
| Property | Value | Citation |
| Molecular Formula | C₂₂H₂₆ClN₃O₄ | [1][2][3] |
| Molecular Weight | 431.91 g/mol | [1][2] |
| CAS Number | 406211-06-1 | [1][3][4][5] |
| Appearance | Solid (Light yellow to yellow) | [1] |
| Storage (Solid) | 4°C, sealed storage, away from moisture | [1][2] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |
Proper Disposal Procedures for this compound
As this compound is a chemical inhibitor intended for research use only, it should be treated as a hazardous chemical waste. The following step-by-step guide outlines the recommended disposal procedures in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solvent (e.g., DMSO), collect the solution in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 3: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "406211-06-1"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Waste Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible chemicals. This area should be well-ventilated.
Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Signaling Pathways
Understanding the context in which this compound is used is crucial for its safe handling. Below are visualizations of a typical experimental workflow for an IKK inhibitor and the signaling pathway it targets.
Caption: A typical experimental workflow for evaluating the efficacy of an IKK inhibitor like this compound.
This compound functions by inhibiting the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[6][7][8] This pathway plays a crucial role in inflammation, immunity, and cell survival.[6][7][8]
Caption: The canonical NF-κB signaling pathway, indicating the point of inhibition by this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and minimizing environmental impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. This compound, CAS [[406211-06-1]] | BIOZOL [biozol.de]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Ikk-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ikk-IN-1, an inhibitor of the IκB kinase (IKK) complex. Adherence to these procedures is critical for safe laboratory operations and the integrity of your research.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆ClN₃O₄ |
| Molecular Weight | 431.91 g/mol |
| CAS Number | 406211-06-1[1] |
| Appearance | Solid |
| Color | Light yellow to yellow[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (77.17 mM) | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.79 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | Results in a clear solution.[1] |
Table 3: Storage Conditions for this compound
| Condition | Duration | Notes |
| Solid (Lyophilized) | 36 months | Store at -20°C, keep desiccated. |
| In Solvent (-80°C) | 6 months | Sealed storage, away from moisture.[1] |
| In Solvent (-20°C) | 1 month | Sealed storage, away from moisture. Aliquot to avoid multiple freeze/thaw cycles.[1] |
| Solid (at 4°C) | Not specified | Sealed storage, away from moisture is recommended.[1] |
Toxicological Data: Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not readily available in the public domain. In the absence of this data, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of aerosolization or if handling large quantities.
Operational and Disposal Plans
Strict adherence to the following procedures for handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Handling:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Prepare solutions in a designated area. For dissolving the compound, especially in DMSO, ultrasonic agitation may be necessary.[1]
-
Once in solution, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles.[1]
-
-
Storage:
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]
-
Spill Procedures
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before attempting cleanup, don the appropriate PPE as listed above.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Place all contaminated materials, including absorbent, into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through an accredited chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While a specific, detailed experimental protocol for every application of this compound is beyond the scope of this guide, the following provides a general workflow for treating cultured cells with this compound. Researchers should adapt this protocol based on their specific cell type, experimental design, and downstream assays.
General Protocol for In Vitro Cell Treatment with this compound
-
Stock Solution Preparation:
-
Aseptically prepare a concentrated stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.32 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest into the appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will allow for optimal growth during the treatment period.
-
Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Treatment Preparation and Application:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired treatment duration. The optimal incubation time will depend on the specific research question and cell type.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to assess protein phosphorylation, quantitative PCR to measure gene expression, or cell viability assays.
-
Signaling Pathway Visualization
This compound is an inhibitor of the IκB kinase (IKK) complex, a central component of the nuclear factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
